Cupressuflavone
Description
Contextualizing Cupressuflavone within Natural Product Chemistry
This compound is a naturally occurring biflavonoid, a class of polyphenolic compounds that are widespread in the plant kingdom. biosynth.com These molecules are of significant interest in natural product chemistry due to their structural diversity and biological activities.
Biflavonoids are complex structures composed of two identical or different flavonoid units linked together. biosynth.comnih.gov The classification of biflavonoids is primarily based on the nature of the interflavonoid linkage, which can be either a direct carbon-carbon (C-C) bond or a carbon-oxygen-carbon (C-O-C) ether bond. nih.govnih.gov
This compound is a prominent example of a C-C linked biflavonoid. nih.gov It is formed through the oxidative coupling of two apigenin (B1666066) molecules, resulting in a bond between the C-8 positions of both flavonoid units. nih.govebi.ac.ukmdpi.com This specific 8,8''-linkage defines the this compound structural archetype. nih.gov Other significant structural archetypes among biflavonoids include the amentoflavone (B1664850) group, characterized by a C-3', II-8'' linkage, and the hinokiflavone (B190357) group, which features a C-O linkage. nih.govnih.gov
Table 1: Major Biflavonoid Structural Archetypes
| Archetype Group | Linkage Type | Example Compound |
|---|---|---|
| This compound | C-C (8,8'') | This compound |
| Amentoflavone | C-C (I-3', II-8'') | Amentoflavone |
| Hinokiflavone | C-O (I-4', II-6'') | Hinokiflavone |
Phylogenetic Distribution and Chemotaxonomic Relevance of this compound
The occurrence of this compound is not uniform across the plant kingdom; its distribution is largely restricted to specific plant families, making it a valuable tool in chemotaxonomy.
This compound is predominantly found in gymnosperms, particularly within the Cupressaceae family. biosynth.comnih.gov It has been isolated and identified from a wide range of species. Its presence is well-documented in the leaves and aerial parts of various Cupressus and Juniperus species. ebi.ac.ukmedcraveonline.com
Table 2: Documented Botanical Sources of this compound
| Family | Genus | Species | Plant Part | Reference(s) |
|---|---|---|---|---|
| Cupressaceae | Cupressus | Cupressus sempervirens | Leaves | nih.gov, medcraveonline.com, ebi.ac.uk |
| Cupressus macrocarpa | Leaves | researchgate.net, nih.gov, nih.gov | ||
| Cupressus lusitanica | Leaves | medcraveonline.com, researchgate.net | ||
| Cupressus glabra | Leaves | medcraveonline.com | ||
| Cupressus arizonica | Leaves | researchgate.net | ||
| Cupressus cashmeriana | Leaves | ebi.ac.uk | ||
| Juniperus | Juniperus occidentalis | Leaves, Root | nih.gov, ebi.ac.uk | |
| Juniperus horizontalis | - | nih.gov | ||
| Juniperus communis | - | biocrick.com, mdpi.com | ||
| Microbiota | Microbiota decussata | Leaves | nih.gov, ebi.ac.uk | |
| Thuja | Thuja orientalis | Fruit | ebi.ac.uk | |
| Ochnaceae | Lophira | Lophira lanceolata | Leaves | ajol.info |
The restricted distribution of certain secondary metabolites like biflavonoids makes them useful as chemical markers for plant classification (chemotaxonomy). nih.gov Biflavonoids are considered the major chemotaxonomic chemical compounds in the Cupressus genus. medcraveonline.commedcraveonline.com Specifically, this compound has been reported as a chemical marker for the genus Cupressus. researchgate.net Its presence, along with other biflavonoids like amentoflavone, helps to define the chemical profile of this genus and aids in the systematic classification of conifers. medcraveonline.comresearchgate.net The study of flavonoid profiles, including that of this compound, has been used to explore the chemotaxonomy of New Zealand conifers. researchgate.net
Overview of Current Academic Research Emphases on this compound
Contemporary scientific research on this compound is focused on exploring its various biological activities. A significant area of investigation is its potent antioxidant properties, which involve scavenging free radicals and protecting cells from oxidative stress. biosynth.comebi.ac.uk This antioxidant capacity is linked to research on its potential role in managing conditions related to oxidative stress, such as neurodegenerative and cardiovascular disorders. biosynth.com
Furthermore, numerous studies have highlighted its anti-inflammatory effects. nih.govjksus.org Research has shown that this compound can reduce the levels of several pro-inflammatory cytokines. nih.gov This has led to investigations into its protective effects on various organs. Studies have demonstrated the hepatoprotective (liver-protecting) and nephroprotective (kidney-protecting) potential of this compound against toxin-induced damage in animal models. thieme-connect.deresearchgate.netjksus.org These protective effects are often attributed to its ability to enhance the body's antioxidant defense systems and reduce lipid peroxidation. thieme-connect.deresearchgate.netbiocrick.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Agathisflavone |
| Amentoflavone |
| Apigenin |
| This compound |
| Ginkgetin (B1671510) |
| Hinokiflavone |
| Methylrobustaflavone |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)23-11-21(37)25-17(33)9-19(35)27(29(25)39-23)28-20(36)10-18(34)26-22(38)12-24(40-30(26)28)14-3-7-16(32)8-4-14/h1-12,31-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPNODMUXOPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415153 | |
| Record name | Cupressuflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-18-9 | |
| Record name | Cupressuflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cupressuflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Natural Production Enhancement of Cupressuflavone
Elucidation of Cupressuflavone Biosynthesis in Plant Systems
The journey to this compound begins with the well-established flavonoid biosynthetic pathway, a cascade of enzymatic reactions that build the fundamental blocks of this complex molecule.
Enzymatic and Genetic Underpinnings of Flavonoid Precursor Synthesis
The synthesis of flavonoid precursors is a multi-step process initiated from the amino acid phenylalanine. This pathway is tightly regulated at both the enzymatic and genetic levels. The initial steps involve the sequential action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL), which together produce 4-coumaroyl-CoA. mdpi.com This molecule serves as a crucial entry point into the flavonoid pathway.
The first enzyme specific to flavonoid biosynthesis is chalcone synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form a chalcone scaffold. researchgate.netnih.gov Subsequently, chalcone isomerase (CHI) facilitates the conversion of this chalcone into a flavanone, a central intermediate in the synthesis of various flavonoid classes. semanticscholar.orgmedcraveonline.com
The expression of the genes encoding these enzymes is orchestrated by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 protein families. mdpi.commedcraveonline.com These transcription factors form a regulatory complex (MBW complex) that activates the expression of structural genes, thereby controlling the flux through the flavonoid pathway. researchgate.netmedcraveonline.com The flavonoid pathway can be broadly divided into early biosynthetic genes (EBGs), such as CHS, CHI, and flavanone 3-hydroxylase (F3H), and late biosynthetic genes (LBGs), which are involved in the synthesis of more complex flavonoids. semanticscholar.org
Mechanistic Details of Biflavonoid Dimerization Leading to this compound Formation
This compound is a biflavonoid formed by the oxidative coupling of two apigenin (B1666066) molecules at their C-8 positions. mdpi.com While the precise enzymatic machinery for this dimerization has been a long-standing puzzle, recent research has shed light on this critical step. Although enzymes like peroxidases and laccases are known to mediate the oxidative coupling of various phenolic compounds, including flavonoids, their role in the specific and regioselective formation of this compound in vivo is not fully established. mdpi.commedcraveonline.com
A significant breakthrough in understanding biflavonoid biosynthesis came with the identification of a specific family of cytochrome P450 enzymes. Studies have revealed that gymnosperm-specific CYP90J orthologs are responsible for catalyzing the intermolecular C-C bond formation in the biosynthesis of biflavonoids such as amentoflavone (B1664850), a structural isomer of this compound. mdpi.commdpi.com These enzymes exhibit remarkable regioselectivity, ensuring the precise linkage between the two flavonoid units. mdpi.com This discovery provides a strong indication that a similar cytochrome P450-dependent mechanism is likely responsible for the dimerization of apigenin to form this compound.
Environmental and Biological Factors Influencing Natural this compound Accumulation
The concentration of this compound in plants is not static; it is dynamically influenced by a range of external and internal cues.
Impact of Geographical Origin and Climatic Variables on Constituent Profiles
The geographical location of a plant, with its unique combination of climatic conditions, plays a significant role in shaping its chemical profile, including the content of this compound. Studies on Cupressus sempervirens have demonstrated that the concentration of this compound can vary depending on the geographical source. For instance, a study in Egypt found that C. sempervirens leaves from the north coast (a region with different climatic conditions) contained a higher concentration of this compound (0.67 mg/g) compared to those from Cairo (0.35 mg/g). mdpi.comcanberra.edu.au
Similarly, research on Juniperus species has shown that the growing location significantly influences biflavonoid accumulation. mdpi.com Climatic factors such as temperature, precipitation, and light intensity are known to affect the biosynthesis and accumulation of flavonoids in general. nih.govresearchgate.net For instance, in some plants, lower temperatures and higher light conditions can lead to an increase in flavonoid content. nih.gov While direct, extensive studies correlating specific climatic variables with this compound content are still emerging, metabolic profiling of Cupressus species grown under different climatic conditions reveals significant alterations in their secondary metabolite profiles, suggesting a strong environmental influence on biflavonoid production. mdpi.com
Table 1: Influence of Geographical Origin on this compound Content in Cupressus sempervirens Leaves
| Geographical Origin | This compound Content (mg/g of extract) | Reference |
| North Coast, Egypt | 0.67 | mdpi.comcanberra.edu.au |
| Cairo, Egypt | 0.35 | mdpi.comcanberra.edu.au |
Seasonal Dynamics of this compound Content in Various Plant Tissues
The accumulation of this compound also exhibits temporal variations, with concentrations fluctuating across different seasons and in different parts of the plant. In Juniperus species, the content of biflavonoids, including this compound, is significantly higher in the needles compared to both unripe and ripe cones. mdpi.com This tissue-specific accumulation highlights the differential regulation of biosynthetic pathways within the plant.
Seasonal changes in environmental conditions, such as temperature, photoperiod, and water availability, directly impact plant metabolism and the production of secondary metabolites. nih.gov For many plant species, flavonoid content tends to be highest during the summer months when light intensity and temperatures are at their peak. mdpi.com Conversely, some studies have reported higher flavonoid concentrations in autumn or winter, potentially as a protective mechanism against cold stress. nih.gov While comprehensive seasonal studies specifically tracking this compound are limited, the existing data on biflavonoids in conifers suggest that their levels are not static throughout the year and are likely influenced by the plant's developmental stage and the prevailing environmental conditions of each season. For example, in Juniperus communis, unripe cones generally have higher biflavonoid levels than ripe cones, indicating a change in accumulation during maturation. mdpi.com
Table 2: this compound Content in Different Tissues of Juniperus oxycedrus
| Plant Tissue | Predominant Biflavonoid | This compound Presence | Reference |
| Cones | This compound | Most abundant | mdpi.com |
| Needles | Amentoflavone | Present | mdpi.com |
Biotechnological Strategies for Enhanced this compound Production
The valuable biological activities of this compound have spurred interest in developing methods to increase its production beyond what is naturally available. Biotechnological approaches offer promising avenues for achieving this goal.
One of the primary strategies is the use of plant tissue culture. Callus cultures of Cupressus sempervirens have been shown to produce this compound, and the yield can be significantly enhanced through the application of elicitors and precursors. mdpi.comcanberra.edu.au For instance, the addition of gibberellic acid (an elicitor) and phenylalanine (a precursor) to the culture medium can stimulate the biosynthetic pathway and lead to a higher accumulation of the target compound. nih.gov In one study, the this compound content in a control callus medium of C. sempervirens was found to be 1.73 mg/g dry weight. mdpi.com
Metabolic engineering in microorganisms presents another powerful tool for producing this compound. By introducing the necessary biosynthetic genes from plants into microbial hosts such as Escherichia coli or yeast (Saccharomyces cerevisiae), it is possible to create "cell factories" for the de novo synthesis of flavonoids. medcraveonline.com This approach allows for large-scale production in controlled fermentation systems, independent of geographical and seasonal constraints. Strategies in microbial metabolic engineering often involve optimizing the precursor supply, such as increasing the intracellular pool of malonyl-CoA, and expressing the key enzymes of the flavonoid pathway. mdpi.com The recent identification of the CYP90J enzymes for biflavonoid formation opens up new possibilities for engineering the complete biosynthesis of this compound in these microbial systems. mdpi.commdpi.com
Hairy root culture, induced by infection with Agrobacterium rhizogenes, is another promising platform for secondary metabolite production. Hairy roots are genetically stable, exhibit rapid growth in hormone-free media, and can produce high levels of secondary metabolites. This system can also be combined with elicitation and metabolic engineering to further boost the production of desired compounds like this compound.
In Vitro Tissue Culture and Callus Micropropagation Techniques for this compound Yield Optimization
In vitro plant tissue culture provides a promising alternative to conventional extraction from wild plants, offering a controlled environment for the consistent production of secondary metabolites nih.gov. Callus cultures, in particular, have been investigated for their potential to produce high-value phytochemicals. Research on Cupressus sempervirens has demonstrated that callus cultures can be optimized to yield significant quantities of this compound, in some cases even exceeding the amounts found in the native plant medcraveonline.commedcraveonline.com.
The optimization process involves manipulating the composition of the culture medium, including plant growth regulators (PGRs), precursors, and elicitors. Leaf explants of C. sempervirens have been successfully used to initiate callus growth on Murashige and Skoog (MS) medium supplemented with PGRs like 6-benzyladenine (BA) and β-naphthalene acetic acid (NAA) medcraveonline.comsemanticscholar.org.
To further boost the production of this compound, researchers have investigated the addition of biosynthetic precursors and elicitors to the culture medium. Phenylalanine, a primary precursor in the phenylpropanoid pathway, and gibberellic acid (GA3), an elicitor that can stimulate plant defense responses and secondary metabolite production, have been used to enhance yields medcraveonline.commedcraveonline.comekb.eg.
A study systematically evaluated the impact of different concentrations of phenylalanine and GA3 on the production of this compound (CPF) and the related biflavonoid amentoflavone (AMF) in C. sempervirens callus cultures. The results indicated that specific concentrations of these supplements could significantly increase the accumulation of this compound compared to control cultures and native plant material medcraveonline.commedcraveonline.com.
Table 1: Effect of Phenylalanine (Precursor) and Gibberellic Acid (Elicitor) on this compound (CPF) and Amentoflavone (AMF) Content in Cupressus sempervirens Callus Cultures
| Treatment Code | Supplement | Concentration (mg L-1) | CPF Content (µg/g dry weight) | AMF Content (µg/g dry weight) |
|---|---|---|---|---|
| Control | None (MS Medium only) | - | 14.80 | 1.50 |
| CF1 | Phenylalanine | 5 | 15.42 | 1.61 |
| CF2 | Phenylalanine | 10 | 15.11 | 1.69 |
| CF3 | Phenylalanine | 20 | 14.93 | 1.73 |
| CF4 | Phenylalanine | 40 | 15.01 | 1.64 |
| CG1 | Gibberellic Acid (GA3) | 1 | 15.23 | 1.66 |
| CG2 | Gibberellic Acid (GA3) | 2 | 15.31 | 1.75 |
| CG3 | Gibberellic Acid (GA3) | 4 | 15.87 | 1.80 |
| CG4 | Gibberellic Acid (GA3) | 8 | 15.66 | 1.77 |
These findings highlight that while the addition of a precursor like phenylalanine can influence biflavonoid production, the application of an elicitor like GA3 at an optimal concentration (in this case, 4 mg L-1) proved most effective in enhancing the yield of this compound in callus culture medcraveonline.commedcraveonline.com. This demonstrates the significant potential of in vitro techniques for the optimized and sustainable production of this compound.
Emerging Approaches in Metabolic Engineering for Biosynthetic Pathway Modulation
Metabolic engineering offers a powerful and targeted approach to enhance the production of valuable plant secondary metabolites like this compound by manipulating the underlying biosynthetic pathways nih.govlbl.govjbei.org. The primary goal is to increase the metabolic flux towards the synthesis of the desired compound by upregulating key enzymes or downregulating competing pathways nih.gov.
The biosynthesis of this compound is dependent on a robust supply of its precursor, apigenin. Therefore, a key strategy in metabolic engineering is to overexpress the genes encoding the enzymes involved in apigenin synthesis. These key enzymes include nih.govnih.gov:
Phenylalanine ammonia-lyase (PAL): The first committed step in the phenylpropanoid pathway.
Cinnamic acid 4-hydroxylase (C4H): Catalyzes the second step in the pathway.
4-coumaroyl: CoA ligase (4CL): Prepares the substrate for entry into the flavonoid pathway.
Chalcone synthase (CHS): The first enzyme specific to the flavonoid pathway nih.govresearchgate.net.
Chalcone isomerase (CHI): Catalyzes the cyclization of chalcone to a flavanone nih.gov.
Flavone (B191248) synthase (FNS): Converts the flavanone intermediate (naringenin) to the flavone apigenin nih.gov.
Genetic transformation techniques are central to this approach. Agrobacterium tumefaciens-mediated transformation is a widely used method to introduce and overexpress these target genes in plant cells researchgate.netproquest.comtubitak.gov.trmdpi.com. By inserting a construct containing the gene for a rate-limiting enzyme (e.g., CHS or CHI) under the control of a strong promoter, the production of the corresponding enzyme can be significantly increased, leading to a higher accumulation of downstream flavonoids nih.govresearchgate.net.
Another advanced technique is the use of hairy root cultures, induced by the soil bacterium Agrobacterium rhizogenes nih.govresearchgate.netnih.govfrontiersin.org. Hairy roots are characterized by rapid, hormone-independent growth and genetic stability, making them an excellent platform for the production of secondary metabolites nih.govresearchgate.net. These cultures can be genetically engineered to enhance specific pathways. For flavonoid biosynthesis, co-overexpression of regulatory genes, such as transcription factors, along with key enzyme genes in hairy roots has been shown to significantly boost product yields nih.gov. This integrated approach can modulate the entire pathway more effectively than targeting a single enzyme.
While much of the focus is on increasing the precursor pool, the final dimerization step is also a potential target for engineering. Although the specific enzymes catalyzing the 8-8 coupling of apigenin to form this compound are not fully elucidated, peroxidases or laccase-like enzymes are likely candidates. Identifying and overexpressing the specific gene responsible for this conversion could dramatically increase the final yield of this compound, representing a key frontier in the metabolic engineering of this compound.
Synthetic Methodologies for Cupressuflavone and Its Analogues
Historical and Contemporary Approaches in Total Synthesis of Cupressuflavone
The journey to synthesize this compound and other biflavonoids has been marked by a continuous evolution of chemical strategies. Early methods often contended with harsh conditions and low yields, while contemporary approaches prioritize efficiency, selectivity, and sustainability.
The synthesis of biflavonoids, which are composed of two flavonoid units, has historically relied on several classical coupling reactions. researchgate.net Among the earliest and most utilized methods is the Ullmann coupling, which typically involves the reaction of a halogenated flavone (B191248) with a flavonoid phenol (B47542) in the presence of copper. researchgate.netnih.govusd.ac.id This method, while foundational, often requires high temperatures and can suffer from low yields and the generation of by-products. nih.govusd.ac.id
To overcome these limitations, chemists turned to more modern, metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, has become a powerful tool for constructing the C-C biaryl linkage central to biflavonoids like this compound. nih.govmdpi.com This method offers the advantage of milder reaction conditions and compatibility with a wider range of functional groups, which is crucial when dealing with highly functionalized flavonoid precursors. mdpi.com Other strategies that have been developed include Wessely-Moser rearrangements and various nucleophilic substitution reactions for creating alkoxy-linked biflavonoids. researchgate.net The progression of these methods reflects a broader trend in organic synthesis toward greater precision and efficiency. wikipedia.orgscripps.edunih.govescholarship.org
A primary hurdle in the synthesis of 8,8'-biflavones such as this compound is the construction of the sterically demanding tetra-ortho-substituted biaryl bond that links the two flavone units. nih.govacs.org This linkage is sterically congested, making its formation challenging.
The key challenges are:
Regioselectivity: Ensuring that the bond forms at the correct position (the 8-position of both flavone units) is difficult to control. Without precise control, a mixture of isomers with linkages at different positions can be formed, complicating purification and reducing the yield of the desired product.
Stereoselectivity: In cases where chiral centers are present, controlling the three-dimensional arrangement of the atoms is critical. For biflavanones, controlling the temperature during synthesis has been shown to produce different stereoisomers. usd.ac.idnih.gov
These challenges mean that synthetic routes must be carefully designed to favor the formation of the desired 8,8'-linkage, often requiring multi-step procedures or specialized catalysts. nih.govacs.org
Modular and Diversity-Oriented Synthetic Routes to 8,8'-Biflavones
To address the challenges of biflavonoid synthesis and to explore the biological activities of this class of compounds, researchers have developed modular and diversity-oriented approaches. nih.govrsc.org These strategies allow for the systematic creation of a wide range of biflavonoid analogues by combining different building blocks. rsc.org
A significant breakthrough has been the development of scalable synthetic routes that can produce the core structure of this compound in large quantities. nih.govacs.org A notable modular approach allows for the synthesis of a library of 8,8'-biflavones on a multigram scale. nih.govnih.govfigshare.com
This scalable synthesis involves several key steps:
Dimerization of Acetophenone (B1666503): The synthesis begins with the dimerization of an acetophenone precursor. An Fe-mediated oxidative coupling is used to form the critical tetra-ortho-substituted biaryl axis. nih.govresearchgate.net This step has been optimized to be performed on a scale of up to 8 grams without needing column chromatography for purification. nih.gov
Claisen-Schmidt Condensation: The resulting acetophenone dimer is then reacted with various aldehydes in a Claisen-Schmidt condensation to produce bichalcones. nih.govacs.org
Oxidative Cyclization: Finally, an iodine-catalyzed oxidation is used to convert the bichalcones into the target 8,8'-biflavones. nih.govacs.org
This modular route is highly desirable as it allows for the diversification of the final products by simply changing the aldehyde used in the condensation step, enabling the creation of a library of analogues for biological screening. nih.govacs.orgresearchgate.net
Table 1: Key Steps in a Scalable Synthesis of 8,8'-Biflavones
| Step | Reaction Type | Key Reagents | Purpose | Reference |
| 1 | Oxidative Coupling | Fe-mediated | Constructs the sterically demanding biaryl linkage between acetophenone units. | nih.gov |
| 2 | Claisen-Schmidt Condensation | Aldehydes, Base | Forms bichalcone intermediates from the acetophenone dimer. | acs.org |
| 3 | Oxidative Cyclization | Iodine (I₂) | Converts bichalcones into the final biflavone structures. | acs.org |
Oxidative coupling reactions are a cornerstone of modern biflavonoid synthesis, offering a direct method to form the C-C bond between flavonoid units. researchgate.netnih.gov These reactions mimic the proposed biosynthetic pathways of these natural products. newswise.com
Recent advancements have focused on developing greener and more efficient oxidative coupling methods. nih.govresearchgate.net One particularly innovative approach uses molecular oxygen in alkaline water as the oxidant, completely avoiding the need for metal catalysts and toxic reagents. nih.govresearchgate.netescholarship.org In this method, one flavone molecule acts as a radical precursor, while the other acts as a nucleophile under weakly basic conditions. nih.gov This catalyst-free method has been successfully used to synthesize a variety of biflavones and even triflavones. nih.govresearchgate.net
Other investigations have systematically optimized Fe-mediated oxidative coupling procedures to overcome issues of chemoselectivity and to enable multigram scale synthesis. nih.govnih.gov These oxidative strategies are crucial for building libraries of complex polyphenolic compounds. nih.govacs.org
Table 2: Comparison of Oxidative Coupling Methods for Biflavonoid Synthesis
| Method | Oxidant/Catalyst | Conditions | Advantages | Disadvantages | Reference |
| Ullmann Coupling | Copper (Cu) | High temperature | Foundational method | Harsh conditions, low yields | researchgate.netnih.gov |
| Fe-mediated Coupling | Iron(III) chloride (FeCl₃) | Optimized for scale | Scalable, regioselective | Requires metal catalyst | nih.govresearchgate.net |
| Oxygen-mediated Coupling | Molecular Oxygen (O₂) | Alkaline water, catalyst-free | Green, sustainable, no heavy metals | Substrate scope may be limited | nih.govresearchgate.net |
Chemoenzymatic and Biomimetic Synthetic Explorations of this compound
Drawing inspiration from nature's own synthetic machinery, chemoenzymatic and biomimetic approaches represent the cutting edge of natural product synthesis. newswise.comengineering.org.cnboddylab.ca These strategies leverage the high selectivity of enzymes to overcome common synthetic challenges, such as regioselectivity and stereoselectivity. engineering.org.cnrsc.orgd-nb.info
A chemoenzymatic approach integrates chemical synthesis with enzymatic catalysis. engineering.org.cnboddylab.ca For instance, enzymes like aromatic prenyltransferases can be used to introduce specific functional groups onto the biflavonoid scaffold with high precision. usd.ac.idnih.govresearchgate.net In one study, an aromatic prenyltransferase from Aspergillus terreus was used for the regioselective geranylation of biflavonoids at a chemically less accessible hydroxyl group. researchgate.net This level of control is often difficult to achieve through traditional chemical methods alone.
Biomimetic synthesis aims to mimic the proposed biosynthetic pathways of natural products. newswise.comengineering.org.cnboddylab.ca This can involve using reactions that are believed to occur in nature, such as oxidative couplings, to construct the target molecule. newswise.com These approaches not only provide efficient routes to complex molecules but also offer insights into how these compounds are assembled in living organisms. boddylab.ca The development of these methods holds great promise for the efficient and selective synthesis of this compound and its analogues. engineering.org.cnnih.gov
Structural Modification and Derivatization Studies of Cupressuflavone
Semisynthetic Approaches to Cupressuflavone Derivatives
Semisynthesis, which involves the chemical modification of the naturally isolated this compound, offers a direct route to a variety of derivatives. These approaches leverage the pre-existing complex architecture of the biflavonoid.
The this compound molecule presents multiple reactive sites, primarily its six hydroxyl groups, which exhibit different levels of acidity and steric hindrance. Targeted functionalization requires strategic use of protecting groups and regioselective reactions to modify specific positions on the biflavonoid skeleton.
A common strategy involves the selective protection of the more reactive hydroxyl groups, followed by modification of the remaining free hydroxyls. For instance, the hydroxyl groups at C-7 and C-4' are generally more reactive towards alkylating and acylating agents. The C-5 hydroxyl group, being chelated to the C-4 carbonyl group, is significantly less reactive and often remains unmodified under standard conditions.
Regioselective reactions are crucial for controlled derivatization. One example is the regioselective iodination at the C-6 position of 5,7-dioxygenated flavones, which can be achieved using reagents like benzyltrimethylammonium (B79724) dichloroiodate. While not directly reported for this compound, such methodologies developed for monomeric flavonoids can be adapted to the biflavonoid structure, enabling the introduction of a functional handle for further modifications, such as cross-coupling reactions. The construction of the sterically demanding tetra-ortho-substituted biaryl axis in 8,8'-biflavones like this compound poses a significant synthetic challenge, making regioselective functionalization of the pre-formed skeleton an attractive approach. acs.org
Methylation and glycosylation are two of the most explored modifications of the this compound skeleton, often inspired by the diversity of naturally occurring biflavonoids.
Methylated Analogues: Methylation of the hydroxyl groups can significantly alter the physicochemical properties of this compound, such as its solubility and ability to act as a hydrogen bond donor or acceptor. This, in turn, can influence its biological activity. Several methylated derivatives of this compound have been isolated from natural sources or synthesized. For example, 7-O-methylthis compound has been isolated from the leaves of Lophira lanceolata. ajol.info Its structure was confirmed through comprehensive spectroscopic analysis, including UV-Vis, IR, 2D-NMR, and mass spectrometry. ajol.info The total synthesis of 4',4''',7,7''-tetra-O-methylthis compound has also been achieved, providing a route to specific, selectively methylated analogues. capes.gov.br
The synthesis of methylated derivatives often involves treating this compound with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate or potassium hydroxide. sci-hub.se The degree and position of methylation can be controlled by the reaction conditions and stoichiometry of the reagents. Characterization of these analogues relies heavily on spectroscopic methods. In ¹H NMR spectroscopy, the appearance of sharp singlets typically between δ 3.8 and δ 4.0 ppm is indicative of methoxy (B1213986) groups. ajol.info ¹³C NMR and mass spectrometry further confirm the number and location of these modifications.
Table 1: Spectroscopic Data for Selected Methylated this compound Derivatives
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Mass Spectrometry (m/z) | Source |
| 7-O-Methylthis compound | 3.8 (s, 3H, -OCH₃) | 56.5 (-OCH₃), 164.8 (C-4), 182.0 (C-4") | 553.3 [M+H]⁺ | ajol.infojapsonline.com |
| 7,4"'-Di-O-methylthis compound | 3.85 (s, 3H, 7-OCH₃), 3.90 (s, 3H, 4"'-OCH₃) | 55.8, 56.0 (-OCH₃), 164.5 (C-4), 182.2 (C-4") | 567.1 [M+H]⁺ | japsonline.comresearchgate.net |
| 4',4''',7,7''-Tetra-O-methylthis compound | Multiple -OCH₃ signals | Multiple -OCH₃ signals | 595.1 [M+H]⁺ | capes.gov.brjapsonline.com |
| Hexa-O-methylthis compound | Multiple -OCH₃ signals | Multiple -OCH₃ signals | 623 [M+H]⁺ | nih.gov |
Glycosylated Analogues: Glycosylation introduces a sugar moiety to the this compound skeleton, which can dramatically increase its water solubility and modulate its interaction with biological targets. Nature provides examples of such compounds; a pair of atropisomeric glucosides, (M)- and (P)-cupressuflavone 4′-O-β-d-glucoside, were isolated from Juniperus communis var. depressa. capes.gov.br Their structures were elucidated using 2D NMR and circular dichroism, confirming the presence of a glucose unit attached to the 4'-hydroxyl group. capes.gov.br
The semisynthesis of flavonoid glycosides can be achieved through several methods, including the Koenigs-Knorr reaction, which involves the use of a glycosyl halide donor. sioc-journal.cn Enzymatic synthesis using glycosyltransferases offers a highly regioselective and stereoselective alternative for glycosylation. researchgate.net Characterization of glycosylated this compound involves confirming the identity and attachment point of the sugar. Tandem mass spectrometry (MS/MS) is a powerful tool for this, where the fragmentation pattern can reveal the loss of the sugar moiety. unifi.itfrontiersin.org NMR spectroscopy is used to determine the anomeric configuration (α or β) of the glycosidic bond and its precise location on the flavonoid core. capes.gov.br
Design and Synthesis of Novel Non-Natural this compound Analogues
Beyond mimicking natural derivatives, researchers have focused on creating entirely novel this compound analogues with functionalities not observed in nature. These efforts are aimed at expanding the chemical space around the biflavonoid core for academic and potentially therapeutic applications.
The synthesis of libraries of non-natural 8,8'-biflavones allows for a systematic exploration of how different substituents impact the molecule's properties and biological activities. A modular synthetic approach has been developed to create a diverse library of 55 monomeric and dimeric flavonoids, including 14 novel 8,8'-biflavones. acs.orgnih.gov This strategy enables the introduction of a wide range of functional groups onto the B-ring of the flavonoid units.
By varying the aldehydes used in the Claisen-Schmidt condensation step, analogues with electron-donating groups (e.g., -NMe₂), electron-withdrawing groups (e.g., -CF₃), and various substitution patterns have been synthesized. acs.orgcabidigitallibrary.org This library of compounds serves as a valuable tool for structure-activity relationship (SAR) studies. For example, comparing the biological activity of these non-natural analogues has revealed that dimeric structures often exhibit markedly higher activity than their monomeric counterparts. acs.orgresearchgate.net Such studies are crucial for identifying the key structural features required for a specific biological effect and for designing more potent and selective molecules. nih.govcabidigitallibrary.org
Table 2: Examples of Synthesized Non-Natural 8,8'-Biflavone Analogues and Their Precursors
| Aldehyde Precursor (R-CHO) | Resulting B-ring Substituent (R) | Biflavone Analogue Name | Reference |
| 4-(Dimethylamino)benzaldehyde | 4-NMe₂ | 9ac | acs.org |
| 4-Methoxybenzaldehyde | 4-OCH₃ | 9ba (Hexa-O-methyl-CUF) | acs.org |
| 4-(Trifluoromethyl)benzaldehyde | 4-CF₃ | 9ad | acs.org |
| 3,4-Dimethoxybenzaldehyde | 3,4-(OCH₃)₂ | 9bb | acs.org |
| Benzaldehyde | Unsubstituted | 9ae | acs.org |
The development of robust and scalable synthetic routes is essential for producing sufficient quantities of this compound analogues for in-depth mechanistic studies. A key challenge in the synthesis of 8,8'-biflavones is the construction of the sterically hindered biaryl bond.
A successful and systematic protocol has been established that circumvents this challenge by starting with the oxidative coupling of acetophenone (B1666503) precursors. acs.orguni-bayreuth.de This method uses an Fe-mediated oxidative coupling to regioselectively form the acetophenone dimer, which serves as a key intermediate. acs.org This step has been optimized and can be performed on a multigram scale. acs.org
The subsequent steps in this modular protocol are:
Claisen-Schmidt Condensation: The acetophenone dimer is condensed with a variety of aromatic aldehydes to form the corresponding bichalcones. This step allows for the introduction of diversity into the B-rings of the final biflavone. acs.orgnih.gov
Oxidative Cyclization: The bichalcones are then subjected to an iodine-catalyzed oxidative cyclization in DMSO to form the final 8,8'-biflavone structure. acs.org
This systematic approach allows for the efficient synthesis of a library of biflavones with different substitution patterns, making it an ideal platform for generating mechanistic probes. acs.org For instance, analogues can be designed with photoreactive groups, fluorescent tags, or other functionalities to investigate their interactions with biological targets. Further modification, such as the cleavage of methoxy protecting groups using reagents like BCl₃, has also been demonstrated, showcasing the potential for late-stage functionalization to create additional derivatives. acs.org
Structure Activity Relationship Sar Investigations of Cupressuflavone
Elucidating Structural Determinants for the Biological Activities of Cupressuflavone
The specific arrangement of the two flavonoid units and the pattern of substituents on the aromatic rings are key determinants of this compound's biological profile.
Influence of Biflavonoid Linkage and Substituent Patterns on Mechanistic Outcomes
This compound is a biflavonoid formed by the oxidative coupling of two apigenin (B1666066) molecules through a C8-C8" bond. nih.gov This specific linkage is a critical factor influencing its interaction with biological targets. The spatial orientation of the two flavonoid moieties, dictated by this bond, creates a distinct three-dimensional shape that governs its binding affinity and efficacy.
The substituent patterns, particularly the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, also play a significant role. For instance, in studies on α-glucosidase inhibition, the methylation of the C4'" hydroxyl group of this compound was found to decrease its inhibitory activity compared to the non-methylated form. researchgate.netrasayanjournal.co.in This suggests that a free hydroxyl group at this position is important for interacting with the enzyme's active site.
Comparative Structure-Activity Analysis with Related Biflavonoids (e.g., Amentoflavone) and Monomeric Flavonoids
Studies have shown that the number and position of methoxy groups on the biflavonoid scaffold affect their anticancer effectiveness. japsonline.com For example, while both this compound and amentoflavone (B1664850) exhibit various biological effects, the specific nature and potency can differ due to their distinct linkages and resulting conformations.
When compared to their monomeric flavonoid counterparts like apigenin, biflavonoids such as this compound often exhibit enhanced or novel activities. mdpi.com The dimeric structure can lead to increased binding affinity for certain targets due to the potential for multiple interaction points. However, this is not always the case, and the monomeric units can sometimes be more active, depending on the specific biological target and the accessibility of the binding site. nih.gov
Computational Chemistry and Molecular Modeling in this compound SAR Studies
Computational approaches have become indispensable tools in modern drug discovery and are increasingly applied to understand the SAR of natural products like this compound. These methods provide detailed insights into the molecular interactions that govern biological activity.
In Silico Approaches for Predicting Activity-Structure Correlations and Ligand Efficiencies
In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govimmunocure.us These models can then be used to predict the activity of new, untested this compound derivatives, thereby prioritizing synthetic efforts.
The prediction of biological activity can also be performed using tools like the PASS (Prediction of Activity Spectra for Substances) server. In one study, the inhibitory potential of this compound against xanthine (B1682287) oxidase was evaluated in silico, where it was found to be a moderate inhibitor. nih.gov Such predictive tools help in screening large libraries of compounds and identifying potential leads for further investigation.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jetir.orgnih.gov This allows for the visualization of the binding mode and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. For example, molecular docking studies have been used to investigate the binding of this compound to various protein targets, including the SARS-CoV-2 main protease and α-glucosidase. researchgate.netnih.gov In a study on α-glucosidase, docking results showed that biflavonoids, including a this compound derivative, effectively interacted with the enzyme's active site. researchgate.netrasayanjournal.co.in
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms over time. ebsco.comnih.govmdpi.com This can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding affinity. MD simulations can help to understand the stability of the this compound-protein complex and the role of solvent molecules in the binding process. researchgate.net For instance, a study on mitotic kinesin Eg5 inhibitors used molecular docking to identify this compound as a potential inhibitor, with MD simulations further validating the stability of the interaction. nii.ac.jp
The table below summarizes some of the molecular docking studies conducted with this compound against various biological targets.
| Target Protein | Organism/Disease | Docking Score (kcal/mol) / Finding | Reference |
| AKT1 protein | Breast Cancer | -9.4 (Binding Energy) | jetir.org |
| SARS-CoV-2 Main Protease (6LU7) | COVID-19 | -8.2 (Dock Score) | nih.gov |
| Xanthine Oxidase | Gout/Hyperuricemia | Moderate inhibitor based on PLP score | nih.gov |
| Mitotic Kinesin Eg5 | Cancer | -8.5 (Binding Energy) | nii.ac.jp |
| α-Glucosidase | Diabetes Mellitus | Showed effective interaction with the active site | researchgate.netrasayanjournal.co.in |
| Cyclin-Dependent Kinase 1 (CDK1) | Liver Cancer | -19.70 (Binding Affinity) | researchgate.net |
Advanced Analytical Characterization Techniques for Cupressuflavone Research
Chromatographic Methodologies for Isolation, Identification, and Quantification of Cupressuflavone
Chromatography is a cornerstone of natural product chemistry, enabling the separation of complex mixtures into individual components. For this compound, several chromatographic techniques are routinely employed.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) Method Development and Validation
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a powerful tool for the qualitative and quantitative analysis of this compound. medcraveonline.com A validated HPLC-DAD method allows for the precise determination of this compound in various samples, including plant extracts and tissue cultures. medcraveonline.comresearchgate.net
Method development typically involves optimizing the separation on a C18 column. medcraveonline.comresearchgate.net A common mobile phase for achieving good resolution between this compound and other related biflavonoids, such as amentoflavone (B1664850), is a mixture of water, acetonitrile (B52724), and formic acid. medcraveonline.comresearchgate.net An isocratic elution at a flow rate of 1 mL/min is often effective. medcraveonline.comresearchgate.net The column temperature is usually maintained at 25°C to ensure reproducibility. medcraveonline.com Detection is carried out using a DAD detector set at the maximum absorbance wavelength for this compound, which is around 330 nm. medcraveonline.comresearchgate.net
Validation of the HPLC-DAD method is crucial to ensure its reliability. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. medcraveonline.com A typical method will demonstrate linearity over a specific concentration range, for instance, 0.5-40 µg/mL, with a high correlation coefficient (r² > 0.999). medcraveonline.comresearchgate.net The LOD for this compound has been reported to be as low as 0.15 µg/mL, with an LOQ of 0.47 µg/mL. medcraveonline.comresearchgate.net Precision is assessed through intra- and inter-day variations, which should ideally be less than ±3% (RSD%), while accuracy should be within ±15% (RE%). medcraveonline.com
A well-developed and validated HPLC-DAD method is characterized by its specificity, demonstrating complete separation of the target analyte from other matrix components. medcraveonline.commedcraveonline.com System suitability tests, which include parameters like resolution, selectivity, and tailing factor, further confirm the method's appropriateness for routine analysis. medcraveonline.commedcraveonline.com
Table 1: HPLC-DAD Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (150 mm × 4.6 mm I.D., 5µm) |
| Mobile Phase | Water: Acetonitrile: Formic Acid (60:40:0.1%, v/v) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 330 nm |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Retention Time | ~5.061 min |
This table presents typical parameters for an HPLC-DAD method used for the analysis of this compound.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for Metabolomics Profiling
For a more comprehensive understanding of the chemical profile of a plant extract containing this compound, Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is an invaluable tool. rsc.orgnih.gov This technique combines the high separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of QTOF-MS, making it ideal for untargeted metabolomics studies. researchgate.net
In a typical UPLC-QTOF-MS analysis, a reverse-phase column is used with a gradient elution system, often employing water and acetonitrile with a modifier like formic acid. nih.gov The QTOF-MS is operated in both positive and negative electrospray ionization (ESI) modes to detect a wide range of metabolites. frontiersin.org
Metabolomics studies using UPLC-QTOF-MS can identify a vast number of compounds in a single run, including various flavonoids, biflavonoids, and other secondary metabolites present alongside this compound. rsc.orgfrontiersin.org The identification of these compounds is based on their accurate mass, retention time, and fragmentation patterns compared to databases like METLIN and HMDB. frontiersin.org This approach allows researchers to create a detailed metabolic fingerprint of the sample, providing insights into the biosynthesis of this compound and its relationship with other compounds in the plant. rsc.org Advanced data analysis tools, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), can then be used to discern variations in the metabolite profiles between different samples. rsc.orgnih.gov
High-Performance Thin-Layer Chromatography (HPTLC) for Chemical Fingerprinting and Quantitative Analysis
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and versatile method for the chemical fingerprinting and quantitative analysis of this compound in herbal materials. researchgate.netnih.gov HPTLC is particularly useful for the simultaneous analysis of multiple samples, making it a cost-effective tool for quality control. science.gov
For HPTLC analysis of this compound, silica (B1680970) gel 60F254 plates are commonly used as the stationary phase. unifi.it A suitable mobile phase, such as a mixture of toluene, ethyl acetate (B1210297), and formic acid, is chosen to achieve good separation of the compounds of interest. cihanuniversity.edu.iq After development, the plates are visualized under UV light (e.g., 365 nm) where flavonoids typically show fluorescence. unifi.it
HPTLC fingerprinting provides a visual representation of the chemical profile of an extract, allowing for a quick comparison between different samples. sbmu.ac.ir For quantitative analysis, the plates can be scanned using a densitometer to measure the intensity of the spots corresponding to this compound. This allows for the determination of the compound's concentration in the sample. sbmu.ac.ir HPTLC methods can be validated to ensure their accuracy and precision, making them a reliable alternative to HPLC for certain applications. sbmu.ac.ir
Spectroscopic Techniques for Structural Elucidation and Purity Assessment of this compound
Spectroscopic techniques are essential for confirming the chemical structure of isolated compounds and assessing their purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. analis.com.my One-dimensional (1D) NMR techniques like ¹H-NMR and ¹³C-NMR, along with two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms within the molecule. researchgate.netresearchgate.net
The ¹H-NMR spectrum of this compound shows characteristic signals for the aromatic protons of the flavonoid rings in the range of δ 6-8 ppm. analis.com.my The ¹³C-NMR spectrum reveals the signals for all the carbon atoms in the molecule, including the carbonyl carbons (C-4) which typically appear around δ 182 ppm. analis.com.my The presence of a C8-C8” linkage in the biapigenin skeleton is confirmed by the chemical shifts of the C-6 and C-8 carbons. ajol.info
While specific chemical shift assignments can vary slightly depending on the solvent and experimental conditions, the combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the structure of this compound. researchgate.netresearchgate.net
Table 2: Illustrative ¹³C-NMR Chemical Shifts for the Biflavone Skeleton of this compound
| Carbon | Chemical Shift (δ) ppm |
| C-6 | ~99.8 |
| C-8 | ~98.6 |
This table shows representative chemical shift values for key carbon atoms in the this compound structure, which are indicative of the C8-C8” linkage. ajol.info
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS/MS) for Molecular Fragmentation Analysis
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. msu.edu High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS/MS) is particularly informative. mdpi.com
In HRESI-MS, the accurate mass of the molecular ion is measured, which allows for the determination of the elemental composition. The fragmentation pattern obtained from MS/MS experiments provides valuable clues about the structure of the molecule. mdpi.com The fragmentation of flavonoids often involves characteristic losses, such as the loss of CO and H₂O. mdpi.com For biflavonoids like this compound, the fragmentation can also involve cleavage of the bond linking the two flavonoid units. The analysis of these fragment ions helps to confirm the identity of the individual flavonoid moieties and the nature of their linkage. researchgate.net
The combination of chromatographic separation with mass spectrometric detection, as in LC-MS, provides a powerful platform for the rapid identification of this compound in complex mixtures. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique in the structural elucidation of flavonoids, including this compound. This analytical method provides valuable information about the electronic transitions within the molecule, which are directly related to its chromophoric systems. The UV spectrum of this compound, like other flavonoids, is characterized by two principal absorption bands, designated as Band I and Band II. biocrick.comresearchgate.net
Band I, which appears in the 320–385 nm range, is associated with the cinnamoyl chromophore, encompassing the B-ring and the heterocyclic C-ring. biocrick.comias.ac.in Band II, observed in the 250–285 nm region, corresponds to the benzoyl chromophore, which includes the A-ring. biocrick.comias.ac.in The precise wavelengths (λmax) of these absorption maxima are sensitive to the solvent used and the presence of specific hydroxyl groups on the flavonoid skeleton.
The UV spectrum of this compound in methanol (B129727) typically shows absorption maxima around 274-276 nm and 326-330 nm. medcraveonline.comsci-hub.se The addition of various shift reagents to the methanolic solution of this compound causes characteristic shifts in these absorption bands. These shifts provide crucial information about the location of free hydroxyl groups. For instance, reagents like aluminum chloride (AlCl₃), sodium methoxide (B1231860) (CH₃ONa), and sodium acetate (CH₃COONa) are used to detect the presence of specific hydroxylations on the A and B rings. mdpi.com The analysis of these spectral shifts is a key step in the initial characterization and identification of this compound in plant extracts. mdpi.comsci-hub.se
| Reagent | Band II (nm) | Band I (nm) | Reference |
|---|---|---|---|
| Methanol (MeOH) | 274-276, 226 | 329-330 | medcraveonline.comsci-hub.se |
| MeOH + AlCl₃ | 283 | 355 | mdpi.com |
| MeOH + AlCl₃/HCl | 283 | 347 | mdpi.com |
| MeOH + CH₃ONa | 235, 285 | 391 | mdpi.com |
| MeOH + CH₃COONa | 282 | 343, 383 | mdpi.com |
| MeOH + CH₃COONa/H₃BO₃ | 285 | 333 | mdpi.com |
Advanced Statistical and Chemometric Approaches in this compound Analysis
The complexity of phytochemical data derived from modern analytical instruments necessitates the use of advanced statistical and chemometric methods for meaningful data interpretation. These approaches are critical for discerning patterns, classifying samples, and understanding the subtle variations in the chemical profiles of natural products containing this compound.
Multivariate Data Analysis for Discrimination of Chemical Profiles and Metabolite Variations
Multivariate data analysis techniques are powerful tools for processing large datasets from analytical methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). ias.ac.in These methods can effectively discriminate between complex chemical profiles and identify variations in metabolite concentrations, including that of this compound.
One common application is the use of HPLC coupled with a Diode Array Detector (HPLC-DAD) to separate and quantify this compound and its isomers, such as amentoflavone. medcraveonline.com Due to their structural similarity, these biflavonoids often co-occur in plant extracts. A validated HPLC-DAD method can achieve baseline separation, allowing for their individual quantification. medcraveonline.commedcraveonline.com For example, in an analysis of Cupressus sempervirens, this compound and amentoflavone were successfully separated, exhibiting distinct retention times. medcraveonline.com
| Compound | Retention Time (minutes) | Reference |
|---|---|---|
| This compound (CPF) | 5.061 ± 0.0004 | medcraveonline.com |
| Amentoflavone (AMF) | 6.865 ± 0.0005 | medcraveonline.com |
Furthermore, chemometric methods such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are applied to the analytical data to classify samples based on their chemical fingerprints. biocrick.comias.ac.in For instance, UPLC-QTOF-MS data from Cupressus torulosa needles collected from different geographical regions were analyzed using PCA and HCA. ias.ac.in This approach revealed significant variations in the chemical composition, allowing the samples to be grouped based on their metabolite profiles. ias.ac.in Similarly, a study on Platycladus orientalis used HCA based on the content of seven flavonoids, including this compound and amentoflavone, to successfully differentiate 27 batches of the plant material according to their geographical origins. biocrick.com These statistical tools are thus invaluable for quality control and for studying the influence of environmental factors on the metabolite expression of plants. biocrick.com
Chemotaxonomic Applications of Detailed Analytical Data
The distribution of secondary metabolites, particularly flavonoids and biflavonoids, provides significant data for chemotaxonomy, the classification of plants based on their chemical constituents. Biflavonoids, including this compound, are considered major chemotaxonomic markers within the genus Cupressus and the broader Cupressaceae family. medcraveonline.comresearchgate.net
The presence and relative abundance of specific biflavonoids can serve as a chemical signature to distinguish between different species. For example, this compound and amentoflavone are invariably found as the main biflavonoid components in the genus Cupressus. sci-hub.se Their consistent co-occurrence is a key characteristic that can be used as a taxonomic marker for this genus. sci-hub.se Studies have shown that the biflavonoid profile, including the presence of this compound, amentoflavone, and hinokiflavone (B190357), can help in the systematic classification of conifers. ias.ac.in
While this compound was once considered a specific marker for the Cupressus genus, further research has identified it in other genera of the Araucariaceae family, such as Agathis and Wollemia, which is considered taxonomically close to Cupressaceae. mdpi.comtandfonline.com This finding suggests a shared biosynthetic pathway and a close evolutionary relationship between these families. Despite this, the specific profile and concentration of this compound, in conjunction with other biflavonoids, remain a valuable tool for chemotaxonomic studies within the Cupressales order. ias.ac.in For instance, the absence of this compound in the Taxodiaceae family provides a chemical basis to argue against its merger with Cupressaceae, highlighting the power of detailed analytical data in resolving taxonomic debates. ias.ac.in The analysis of these chemical markers, therefore, provides crucial evidence for understanding the phylogenetic relationships among plant species. researchgate.net
Mechanistic Investigations of Cupressuflavone S Biological Activities: in Vitro Studies
Molecular Mechanisms of Cupressuflavone's Antioxidant Activity
This compound, a biflavonoid found in various plant species, has demonstrated significant antioxidant properties in preclinical studies. The molecular mechanisms underlying this activity are multifaceted, involving direct interaction with reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems. In vitro investigations have been crucial in elucidating these pathways.
The antioxidant action of flavonoids is often attributed to their ability to donate a hydrogen atom or an electron, which neutralizes free radicals and terminates oxidative chain reactions. mdpi.comnih.gov The primary mechanisms are known as Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). mdpi.commdpi.com In the SET mechanism, the antioxidant transfers a single electron to the radical, while the HAT mechanism involves the transfer of a hydrogen atom. mdpi.com
The capacity of this compound and related compounds to scavenge free radicals is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com These tests measure the ability of an antioxidant to reduce a stable radical, with the activity often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals). While specific IC50 values for isolated this compound are not consistently reported across the literature, studies on extracts from plants of the Cupressus genus, known to contain this compound, provide evidence of potent radical scavenging activity. For instance, polar extracts from Cupressus torulosa needles have shown significant scavenging in both DPPH and ABTS assays. scienceandnature.org The aqueous extract, in particular, exhibited a strong ABTS scavenging effect with an IC50 value of 16.61±2.18 µg/ml. scienceandnature.org
Table 1: In Vitro Radical Scavenging Activity of Cupressus torulosa D.Don Needle Extracts
| Extract Type | Assay | IC50 (µg/ml) |
| Aqueous | ABTS | 16.61 ± 2.18 |
| Ethanol (B145695) | ABTS | 19.79 ± 2.10 |
| Ethanol | DPPH | 37.86 ± 3.82 |
| Aqueous | DPPH | 47.40 ± 3.06 |
| Data sourced from a study on extracts of Cupressus torulosa, a plant containing this compound. scienceandnature.org |
The structural features of flavonoids, such as the number and position of hydroxyl groups, are critical to their electron transfer and radical scavenging capabilities. mdpi.com These groups can donate an electron or hydrogen atom, stabilizing the radical species and preventing further oxidative damage. nih.gov
Beyond direct scavenging, this compound contributes to cellular antioxidant defense by modulating redox homeostasis, the delicate balance between oxidants and antioxidants within a cell. A key aspect of this is the inhibition of lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. libios.fr A primary marker for lipid peroxidation is malondialdehyde (MDA). libios.frijmedicine.com
In vitro studies have shown that this compound can significantly reduce the levels of MDA. For example, in a study investigating doxorubicin-induced toxicity, exposure to the toxin markedly increased MDA levels, whereas co-supplementation with this compound significantly downregulated these levels, demonstrating its protective effect against lipid peroxidation. jksus.orgjksus.org This suggests that this compound helps to preserve the integrity of cell membranes against oxidative assault. jksus.org
This compound also exerts its antioxidant effects by enhancing the activity of endogenous antioxidant enzymes, which are the body's primary defense against oxidative stress. nih.gov Key enzymes in this system include Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). researchgate.net SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized into water by CAT and GPx. nih.gov
Research demonstrates that this compound can bolster these enzymatic defenses. In models of chemically-induced oxidative stress, treatment with this compound has been shown to significantly increase the activity of SOD and glutathione (GSH), a co-factor for GPx. jksus.orgjksus.orgresearchgate.net One study found that doxorubicin (B1662922) exposure significantly reduced the activities of CAT, GPx, and SOD, but co-administration of this compound remarkably upregulated the activities of these antioxidant enzymes, restoring the cellular defense capacity. jksus.orgjksus.org
Table 2: Effect of this compound on Antioxidant Enzyme Activity in an In Vitro Model of Doxorubicin-Induced Toxicity
| Parameter | Toxin-Exposed Group | Toxin + this compound Group |
| Malondialdehyde (MDA) | Increased | Downregulated |
| Superoxide Dismutase (SOD) | Reduced | Upregulated |
| Catalase (CAT) | Reduced | Upregulated |
| Glutathione Peroxidase (GPx) | Reduced | Upregulated |
| Glutathione (GSH) Content | Reduced | Upregulated |
| This table summarizes the restorative effects of this compound (CUP) on key oxidative stress markers and antioxidant enzymes in a rat model of doxorubicin (DOX) induced hepatotoxicity. jksus.orgjksus.org |
Cellular and Molecular Underpinnings of this compound's Anti-inflammatory Effects
Inflammation is a complex biological response involving a variety of cellular and molecular mediators. mdpi.com Chronic inflammation is implicated in numerous diseases. This compound has been shown to possess anti-inflammatory properties by targeting key signaling pathways and mediators.
Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), are crucial signaling molecules that drive the inflammatory response. mdpi.com Prostaglandin (B15479496) E2 (PGE2) is another key mediator of inflammation, contributing to pain and swelling. clinexprheumatol.org Polyphenols are known to exert anti-inflammatory effects by inhibiting the production of these pro-inflammatory mediators. diva-portal.org
In vitro studies have demonstrated this compound's ability to suppress these molecules. In a model where doxorubicin was used to induce an inflammatory response, a significant upregulation of TNF-α, IL-1β, and IL-6 was observed. jksus.org Co-treatment with this compound, however, markedly reversed this effect, leading to a significant reduction in the levels of these cytokines. jksus.org This indicates that this compound can interfere with the signaling cascades that lead to the production of these key inflammatory mediators.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. nih.gov In resting cells, NF-κB proteins (such as the p50-p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govnih.gov Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. frontiersin.org This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. nih.gov
Table 3: Effect of this compound on Pro-inflammatory Markers in an In Vitro Model of Doxorubicin-Induced Toxicity
| Inflammatory Marker | Toxin-Exposed Group | Toxin + this compound Group |
| Nuclear Factor kappa-B (NF-κB) | Upregulated | Restored/Inhibited |
| Tumor Necrosis Factor-α (TNF-α) | Upregulated | Restored/Inhibited |
| Interleukin-1β (IL-1β) | Upregulated | Restored/Inhibited |
| Interleukin-6 (IL-6) | Upregulated | Restored/Inhibited |
| Cyclooxygenase-2 (COX-2) | Upregulated | Restored/Inhibited |
| This table summarizes the inhibitory effects of this compound (CUP) on key inflammatory mediators in a rat model of doxorubicin (DOX) induced hepatotoxicity. jksus.org |
Modulation of Inflammatory Enzyme Activities (e.g., COX, PLA2) and Arachidonic Acid Metabolism
This compound, a biflavonoid found in various plant species, has demonstrated potential anti-inflammatory effects by modulating key enzymatic pathways involved in the inflammatory cascade. In vitro studies have begun to elucidate the mechanisms by which this compound exerts these effects, primarily focusing on its interaction with enzymes such as cyclooxygenases (COX) and phospholipase A2 (PLA2), and its influence on arachidonic acid metabolism.
The inflammatory process is intricately linked to the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by the action of PLA2. core.ac.uk Once released, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) (PGs), and the lipoxygenase (LOX) pathway, which leads to the synthesis of leukotrienes (LTs). mdpi.comnih.gov These eicosanoids are potent mediators of inflammation. nih.gov
Research has shown that certain biflavonoids possess inhibitory effects on PLA2 activity. primescholars.com While direct inhibitory data for this compound on PLA2 is still emerging, its structural similarity to other PLA2-inhibiting flavonoids suggests a potential for similar activity. primescholars.comljmu.ac.uk The inhibition of PLA2 is a critical upstream event that would limit the availability of arachidonic acid for both the COX and LOX pathways, thereby reducing the production of a broad spectrum of inflammatory mediators. core.ac.uk
In the context of the COX pathway, there are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective COX inhibitors. xiahepublishing.com While specific studies detailing the direct inhibitory IC50 values of this compound on COX-1 and COX-2 are not extensively documented in the currently available literature, related biflavonoids have been shown to selectively inhibit COX-2. xiahepublishing.com Furthermore, studies on plant extracts containing this compound have demonstrated inhibitory activity against COX enzymes. For instance, an extract of Parastrephia lucida, containing various flavonoids including derivatives of apigenin (B1666066) (the monomeric unit of this compound), was shown to be more effective at inhibiting COX-2 than COX-1. researchgate.net
A study investigating the anti-inflammatory properties of compounds from Juniperus procera found that this compound was able to reduce the levels of pro-inflammatory mediators. Specifically, it was shown to decrease the plasma levels of prostaglandin E2 (PGE2), a key product of the COX-2 pathway, in an in vivo model of inflammation. researchgate.net This finding provides indirect evidence of this compound's ability to modulate the arachidonic acid cascade, likely through the inhibition of COX-2 activity. The reduction of PGE2 is a significant anti-inflammatory effect, as this prostaglandin is a key mediator of pain, fever, and swelling.
The following table summarizes the reported effects of this compound on inflammatory mediators, providing insight into its mechanism of action.
| Mediator | Effect Observed | Implication |
| Prostaglandin E2 (PGE2) | Reduction in plasma levels researchgate.net | Indicates inhibition of the COX-2 pathway. |
Further research is required to fully characterize the direct inhibitory effects and selectivity of this compound on COX and PLA2 enzymes and to explore its impact on the lipoxygenase (LOX) branch of the arachidonic acid metabolism.
Anticancer Mechanisms of Action for this compound at the Cellular Level
This compound has emerged as a biflavonoid with significant potential in oncology research, demonstrating a range of anticancer activities in various cancer cell lines. Its mechanisms of action are multifaceted, targeting key cellular processes involved in cancer progression, including the induction of programmed cell death, inhibition of cell proliferation and angiogenesis, and modulation of critical signaling pathways.
Induction of Apoptotic Pathways and Cell Cycle Arrest Mechanisms
One of the primary mechanisms by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that is often dysregulated in cancer cells, allowing for their uncontrolled growth and survival. nih.gov Flavonoids, as a class of compounds, are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of the Bcl-2 family of proteins, activation of caspases, and induction of DNA damage. nih.gov
Studies have shown that biflavonoids can trigger the intrinsic apoptotic pathway, which involves the mitochondria. foodandnutritionresearch.net This pathway is controlled by the balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. While direct studies on this compound's effect on specific Bcl-2 family members are still being elucidated, the apoptotic effects observed in cancer cells treated with this compound suggest a potential role in modulating this critical pathway. researchgate.netplos.org
In addition to inducing apoptosis, this compound can also cause cell cycle arrest, another important mechanism for controlling cancer cell proliferation. The cell cycle is a series of events that leads to cell division and replication. It is tightly controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Cancer cells often have mutations in these regulatory proteins, leading to uncontrolled cell division. Phytochemicals, including flavonoids, have been shown to arrest the cell cycle at different phases, such as G0/G1 or G2/M, thereby preventing cancer cells from dividing. xiahepublishing.com For instance, some flavonoids have been reported to arrest the cell cycle in the G2/M phase by decreasing the levels of cyclin-dependent kinase 1 (CDK1). foodandnutritionresearch.net While specific studies detailing the precise phase of cell cycle arrest induced by this compound are emerging, its ability to inhibit cell proliferation points towards an interaction with cell cycle regulatory machinery. ljmu.ac.ukresearchgate.net
Inhibition of Cancer Cell Proliferation and Angiogenesis Signaling Pathways
This compound has demonstrated significant inhibitory effects on the proliferation of a variety of cancer cell lines in vitro. The cytotoxic activity of this compound has been evaluated against several human cancer cell lines, with reported IC50 values indicating its potency. For example, this compound has shown vigorous activity against A549 lung cancer cells (IC50 65 μM), PC3 prostate cancer cells (IC50 19.9 μM), MDA-MB-231 breast adenocarcinoma cells (IC50 16.1 μM), A375 malignant melanoma cells (IC50 12.7 μM), and HCT116 colon carcinoma cells (IC50 19.3 μM). ljmu.ac.ukresearchgate.net A derivative, 7-O-methylthis compound, exhibited even stronger inhibitory effects against HeLa and MCF-7 cells with IC50 values of 1.42 ± 1.1 μM and 3.40 ± 0.3 μM, respectively. researchgate.net
The following interactive table summarizes the cytotoxic activity of this compound and its derivative against various cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (μM) | Reference |
| This compound | A549 | Lung Carcinoma | 65 | ljmu.ac.uk |
| This compound | PC3 | Prostate Cancer | 19.9 | ljmu.ac.ukresearchgate.net |
| This compound | MDA-MB-231 | Breast Adenocarcinoma | 16.1 | ljmu.ac.uk |
| This compound | A375 | Malignant Melanoma | 12.7 | ljmu.ac.uk |
| This compound | HCT116 | Colon Carcinoma | 19.3 | ljmu.ac.uk |
| 7-O-methylthis compound | HeLa | Cervical Cancer | 1.42 ± 1.1 | researchgate.net |
| 7-O-methylthis compound | MCF-7 | Breast Cancer | 3.40 ± 0.3 | researchgate.net |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. openaccessjournals.com The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Flavonoids have been shown to possess potent anti-angiogenic properties by targeting various signaling pathways. mdpi.comnih.gov The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. openaccessjournals.com Flavonoids can inhibit angiogenesis by downregulating the expression of VEGF and its receptors. nih.gov While direct evidence for this compound's anti-angiogenic activity is still under investigation, its classification as a flavonoid suggests it may share these anti-angiogenic properties. mdpi.com
Modulation of Oncogenic Signaling Cascades (e.g., MAPK, PI3K/Akt, Protein Tyrosine Phosphorylation)
The uncontrolled proliferation and survival of cancer cells are often driven by the aberrant activation of intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are two of the most frequently dysregulated signaling networks in human cancers. nih.govoncotarget.com
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The hyperactivation of this pathway is a common feature of many cancers. oncotarget.com The PI3K/Akt pathway is another critical signaling network that plays a central role in cell survival, growth, and proliferation. nih.gov Activated Akt can phosphorylate and regulate a multitude of downstream targets, leading to the inhibition of apoptosis and the promotion of cell cycle progression. nih.gov
Flavonoids have been shown to modulate these oncogenic signaling pathways. foodandnutritionresearch.net For example, some flavonoids can inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells. foodandnutritionresearch.net While direct studies on this compound's effects on the MAPK and PI3K/Akt pathways are still limited, its ability to induce apoptosis and inhibit proliferation in cancer cells suggests a potential interaction with these key signaling cascades. ljmu.ac.ukresearchgate.net The structural components of this compound, being a dimer of apigenin, suggest that it may share some of the known signaling modulatory effects of its monomeric counterpart. Apigenin has been reported to inhibit the PI3K/Akt pathway.
Protein tyrosine phosphorylation, a key mechanism in signal transduction, is often dysregulated in cancer. It is controlled by the balance between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). The overexpression or constitutive activation of PTKs can lead to uncontrolled cell growth and proliferation. Some flavonoids have been shown to inhibit the activity of certain tyrosine kinases, thereby blocking downstream signaling events that promote cancer progression. foodandnutritionresearch.net
Interaction with DNA Topoisomerase Activity and Gene Expression Regulation
DNA topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, including replication, transcription, and chromosome segregation. oaes.cc These enzymes are critical for relieving the torsional stress that arises in the DNA double helix during these processes. nih.gov Cancer cells, due to their high proliferative rate, are particularly dependent on the activity of topoisomerases. nih.gov This dependency makes topoisomerases attractive targets for anticancer drugs.
Some anticancer drugs function by inhibiting topoisomerases, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis in cancer cells. nih.gov Flavonoids have been investigated for their potential to interact with and inhibit DNA topoisomerases. While specific studies on the direct interaction of this compound with DNA topoisomerases are not yet widely available, the known activity of other flavonoids in this area suggests a potential avenue for its anticancer effects.
The regulation of gene expression is a fundamental process that is often altered in cancer. Transcription factors, proteins that bind to specific DNA sequences to control the rate of transcription, play a crucial role in this process. The dysregulation of transcription factors can lead to the overexpression of oncogenes or the silencing of tumor suppressor genes. Flavonoids have been shown to modulate the activity of various transcription factors, thereby influencing the expression of genes involved in cancer development and progression. foodandnutritionresearch.net
Antiviral and Antibacterial Mechanistic Insights of this compound
In addition to its anti-inflammatory and anticancer properties, this compound and related biflavonoids have shown promise as antimicrobial agents. In vitro studies have begun to shed light on the mechanisms by which these compounds combat viral and bacterial infections.
Biflavonoids have been reported to exhibit antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B virus, and Herpes Simplex Virus (HSV). researchgate.netmedcraveonline.com A proanthocyanidin (B93508) fraction from Cupressus sempervirens, a plant known to contain this compound, demonstrated significant in vitro antiviral activity against HIV. primescholars.com While this study did not isolate the activity to a single compound, it points to the potential of the chemical constituents of this plant, including this compound, as antiviral agents. Another study reported that an ethanol extract of Cupressus sempervirens showed strong antiviral activity against HSV-1. researchgate.net The proposed mechanisms of antiviral action for flavonoids in general include the inhibition of viral entry into host cells, interference with viral replication machinery, and modulation of host immune responses. researchgate.net
Neuroprotective Mechanisms of this compound in Neuronal Cell Models
The potential of this compound to protect neuronal cells from damage associated with neurodegenerative diseases like Alzheimer's has been explored through several molecular mechanisms.
A key pathological feature of Alzheimer's disease is the formation of amyloid-β (Aβ) plaques, a process initiated by the enzyme β-secretase (BACE1). researchgate.netmdpi.com The inhibition of BACE1 is a primary therapeutic target. researchgate.netnih.gov While many flavonoids are known BACE1 inhibitors, specific data on this compound's direct inhibitory activity is an area of ongoing investigation. researchgate.net
Another critical pathway in neurodegeneration involves the aberrant activation of Cyclin-Dependent Kinases (CDKs), particularly CDK5. nih.gov Over-activation of the CDK5/p25 complex contributes to the hyperphosphorylation of tau protein and neuronal death. In vitro kinase assays have identified this compound as a potential inhibitor of the CDK5/p25 complex, suggesting a direct mechanism for mitigating neurodegenerative processes. nih.govnih.gov
Table 1: In Vitro Inhibition of Cyclin-Dependent Kinases by this compound
| Compound | Target Kinase | Reported Activity | Source |
|---|---|---|---|
| This compound | CDK5/p25 | Identified as a potential inhibitor in in vitro assays and docking simulations. | nih.gov |
Amyloid-β peptides are known to induce significant oxidative stress and cytotoxicity in neuronal cells, a key factor in the progression of Alzheimer's disease. researchgate.netarchivesofmedicalscience.com In vitro models, commonly using human neuroblastoma SH-SY5Y cells, demonstrate that Aβ exposure leads to increased production of reactive oxygen species (ROS), lipid peroxidation, and ultimately, cell death. nih.govnih.gov
Although direct studies applying this compound to Aβ-treated neuronal cell models are limited in the reviewed literature, the established potent antioxidant properties of this compound are highly relevant to this mechanism. researchgate.net The compound's ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, as seen in other models, strongly suggests it would protect neuronal cells from Aβ-induced oxidative damage. researchgate.netarchivesofmedicalscience.com The neuroprotective effects of many flavonoids are mediated by reducing intracellular ROS levels and preserving mitochondrial function in the face of Aβ-induced toxicity. nih.gov
Hepatoprotective and Nephroprotective Mechanisms of this compound
In vitro and in vivo studies have provided clear evidence of this compound's ability to protect the liver and kidneys from chemically-induced damage, primarily through the modulation of oxidative stress.
In studies using models of carbon tetrachloride (CCl₄)-induced toxicity, pretreatment with this compound demonstrated significant protective effects on both liver and kidney tissues. CCl₄ administration causes a sharp increase in serum levels of liver damage markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and lactate (B86563) dehydrogenase (LDH). It also elevates markers of kidney damage, including creatinine (B1669602), uric acid, and urea.
This compound was shown to markedly inhibit these CCl₄-induced increases in a dose-dependent manner. The underlying mechanism for this protection is its potent antioxidant activity. The compound significantly reduced levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, in both liver and kidney tissues. Concurrently, this compound administration boosted the levels of crucial endogenous antioxidants, including glutathione (GSH) and superoxide dismutase (SOD), thereby enhancing the cellular defense against oxidative damage.
Table 2: Effect of this compound on Biochemical Markers in CCl₄-Induced Hepato- and Nephrotoxicity Models
| Biomarker Type | Marker | Effect of Toxin (e.g., CCl₄) | Effect of this compound Pretreatment | Source |
|---|---|---|---|---|
| Hepatic Enzyme Markers | Alanine Aminotransferase (ALT) | Significant Increase | Significant Decrease | nih.govnih.gov |
| Aspartate Aminotransferase (AST) | Significant Increase | Significant Decrease | nih.govnih.gov | |
| Alkaline Phosphatase (ALP) | Significant Increase | Significant Decrease | nih.govnih.gov | |
| Lactate Dehydrogenase (LDH) | Significant Increase | Significant Decrease | nih.govnih.gov | |
| Renal Function Markers | Creatinine | Significant Increase | Significant Decrease | nih.govnih.gov |
| Uric Acid | Significant Increase | Significant Decrease | nih.govnih.gov | |
| Urea | Significant Increase | Significant Decrease | nih.govnih.gov | |
| Oxidative Stress Markers | Malondialdehyde (MDA) | Significant Increase | Significant Decrease | nih.govnih.gov |
| Glutathione (GSH) | Significant Decrease | Significant Increase | nih.govnih.gov | |
| Superoxide Dismutase (SOD) | Significant Decrease | Significant Increase | nih.govnih.gov |
Molecular Pathways of Protection Against Chemically Induced Organ Injury
In vitro studies have begun to elucidate the molecular mechanisms through which this compound exerts its protective effects against organ damage induced by chemical agents. The primary pathways identified involve the mitigation of oxidative stress and the suppression of inflammatory responses. These protective actions are largely attributed to the biflavonoid structure of this compound, which enables it to scavenge free radicals and modulate key cellular signaling pathways. nih.gov
Research using various chemical inducers of toxicity has demonstrated that this compound can shield cells from injury by enhancing endogenous antioxidant defenses and inhibiting the production of pro-inflammatory mediators. chemfaces.comresearchgate.net In vitro models, such as the HepG2 human liver cancer cell line, have been employed to investigate these hepatoprotective effects at a cellular level. researchgate.net
One of the principal mechanisms of this compound's protective activity is its ability to counteract oxidative stress. nih.gov Chemical insults often lead to an overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components like lipids, proteins, and DNA. This compound helps to mitigate this by reducing lipid peroxidation, a key indicator of oxidative damage to cell membranes. thieme-connect.de This is evidenced by the decreased levels of malondialdehyde (MDA), a major product of lipid peroxidation. nih.gov
Furthermore, this compound has been shown to bolster the cellular antioxidant defense system. chemfaces.com It significantly increases the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and enhances the levels of non-enzymatic antioxidants like glutathione (GSH). nih.govthieme-connect.com By boosting these antioxidant capacities, this compound helps to neutralize ROS and protect cells from oxidative damage. thieme-connect.de
In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory activity. researchgate.net Inflammation is a critical component of chemically induced organ injury. In vitro studies using RAW264.7 macrophages have shown that this compound can inhibit the production of key inflammatory mediators. researchgate.net For instance, it suppresses the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. researchgate.net
The anti-inflammatory effects of this compound are also mediated through the modulation of critical signaling pathways. Research has demonstrated its ability to suppress inflammatory mediators involved in the nuclear factor-κB (NF-κB) signaling pathway. researchgate.net This is achieved by inhibiting the phosphorylation of IκB kinase and the subsequent degradation of the inhibitory κB protein. researchgate.net The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition by this compound is a key aspect of its protective mechanism against chemical-induced organ damage.
The table below summarizes the findings from in vitro studies on the protective effects of this compound against chemically induced injury.
| Chemical Inducer | In Vitro Model | Key Molecular Pathway/Mechanism | Observed Effects | Reference |
| Carbon Tetrachloride (CCl₄) | HepG2 cells | Antioxidant defense | Not explicitly detailed in the provided search results, but hepatoprotective effects were determined using this cell line. | researchgate.net |
| Lipopolysaccharide (LPS) | RAW264.7 macrophages | Anti-inflammatory | - Inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production. - Suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. - Suppression of inflammatory mediators via the NF-κB signaling pathway. | researchgate.net |
| Doxorubicin | Not specified in vitro | Antioxidant and Anti-inflammatory | In related in vivo studies, protective effects were linked to reducing lipid peroxidation and restoring antioxidant factors. In vitro studies on related flavonoids show repression of p53 and TNF-α and enhancement of Nrf2 expression. | researchgate.net |
Mechanistic Investigations of Cupressuflavone S Biological Activities: Animal Model Studies
In Vivo Assessment of Anti-inflammatory Mechanisms
Cupressuflavone has demonstrated significant anti-inflammatory properties in preclinical animal models. These studies have provided valuable insights into its mechanisms of action, particularly its ability to modulate key inflammatory mediators.
The carrageenan-induced paw edema model is a widely used method to assess acute inflammation. ijsr.netscielo.br In this model, this compound has been shown to effectively reduce paw edema in a dose-dependent manner. nih.govresearchgate.net This effect is attributed to its ability to inhibit the production and release of several pro-inflammatory mediators.
Studies have revealed that this compound administration leads to a significant reduction in plasma levels of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. nih.govresearchgate.net Furthermore, it has been observed to decrease the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net The inhibition of these mediators suggests that this compound's anti-inflammatory action is multifaceted, targeting different pathways involved in the inflammatory cascade. nih.govresearchgate.net The reduction in paw edema has been observed to have a maximal effect around 180 minutes after administration. researchgate.net
| Model | Mediator | Effect of this compound | Reference |
| Carrageenan-Induced Paw Edema | Paw Edema | Dose-dependent reduction | nih.govresearchgate.net |
| Carrageenan-Induced Paw Edema | PGE2 | Dose-dependent reduction | nih.govresearchgate.net |
| Carrageenan-Induced Paw Edema | TNF-α | Dose-dependent reduction | nih.govresearchgate.net |
| Carrageenan-Induced Paw Edema | IL-1β | Dose-dependent reduction | nih.govresearchgate.net |
| Carrageenan-Induced Paw Edema | IL-6 | Dose-dependent reduction | nih.govresearchgate.net |
This compound has also exhibited significant analgesic effects in various animal models of pain, suggesting its potential as a pain-relieving agent. The acetic acid-induced writhing test, a model of visceral pain, has been instrumental in demonstrating the peripheral analgesic effects of this compound. biomedpharmajournal.orgpsu.ac.th In this test, this compound dose-dependently inhibited the writhing response in mice, indicating its ability to interfere with the pain pathways stimulated by acetic acid. nih.gov This effect is likely mediated by the inhibition of prostaglandin synthesis, as acetic acid is known to induce the release of these inflammatory mediators which sensitize nociceptors. biomedpharmajournal.orgnih.gov
The hot plate test, a model of central nociception, has been used to assess the central analgesic properties of this compound. wikipedia.org In this test, this compound was found to dose-dependently increase the reaction time of mice to a thermal stimulus, with a maximal effect observed after 120 minutes. nih.gov This suggests that this compound may also act on the central nervous system to modulate pain perception. The combined findings from both the writhing and hot plate tests indicate that this compound possesses both peripheral and central analgesic activities. biomedpharmajournal.org
| Model | Parameter | Effect of this compound | Reference |
| Acetic Acid-Induced Writhing Test | Writhing Response | Dose-dependent inhibition | nih.gov |
| Hot Plate Test | Reaction Time | Dose-dependent increase | nih.gov |
Elucidating Hepatoprotective and Nephroprotective Mechanisms in Preclinical Animal Models
Beyond its anti-inflammatory and analgesic properties, this compound has shown promise in protecting the liver and kidneys from chemically induced damage.
Carbon tetrachloride (CCl4) is a well-known hepatotoxin and nephrotoxin used to induce organ damage in animal models. mdpi.comnih.gov Studies have shown that pretreatment with this compound can significantly mitigate the toxic effects of CCl4 on the liver and kidneys. researchgate.netnih.gov The protective mechanism is primarily attributed to its potent antioxidant properties. researchgate.netnih.gov
CCl4 administration leads to a significant increase in markers of oxidative stress, such as malondialdehyde (MDA), a product of lipid peroxidation. researchgate.netnih.gov It also depletes the levels of endogenous antioxidants, including glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). researchgate.netnih.gov this compound pretreatment has been shown to counteract these effects by reducing MDA levels and restoring the activities of GSH and SOD in a dose-dependent manner. researchgate.netnih.govthieme-connect.de This suggests that this compound protects against CCl4-induced organ damage by scavenging free radicals and bolstering the endogenous antioxidant defense system. researchgate.netnih.gov
The protective effects of this compound against CCl4-induced toxicity are further supported by biochemical and histopathological evidence. CCl4 administration causes a significant elevation in serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and lactate (B86563) dehydrogenase (LDH), as well as markers of kidney damage like creatinine (B1669602) and urea. researchgate.netnih.govthieme-connect.de Pretreatment with this compound markedly attenuates these increases in a dose-dependent manner, indicating a preservation of organ function. researchgate.netnih.govthieme-connect.de
Furthermore, this compound has been shown to reduce elevated levels of total bilirubin (B190676) and cholesterol while increasing total protein levels, which are often altered in CCl4-induced toxicity. researchgate.netnih.gov Histopathological examination of liver and kidney tissues from animals treated with CCl4 reveals extensive cellular damage, necrosis, and inflammation. researchgate.netnih.gov In contrast, animals pretreated with this compound show a significant reduction in these pathological changes, confirming its protective effects at the tissue level. researchgate.netnih.gov
| Model | Parameter | Effect of this compound Pretreatment | Reference |
| CCl4-Induced Toxicity | Alanine aminotransferase (ALT) | Dose-dependent reduction | researchgate.netnih.govthieme-connect.de |
| CCl4-Induced Toxicity | Aspartate aminotransferase (AST) | Dose-dependent reduction | researchgate.netnih.govthieme-connect.de |
| CCl4-Induced Toxicity | Alkaline phosphatase (ALP) | Dose-dependent reduction | researchgate.netnih.govthieme-connect.de |
| CCl4-Induced Toxicity | Lactate dehydrogenase (LDH) | Dose-dependent reduction | researchgate.netnih.govthieme-connect.de |
| CCl4-Induced Toxicity | Creatinine | Dose-dependent reduction | researchgate.netnih.govthieme-connect.de |
| CCl4-Induced Toxicity | Urea | Dose-dependent reduction | researchgate.netnih.govthieme-connect.de |
| CCl4-Induced Toxicity | Malondialdehyde (MDA) | Dose-dependent reduction | researchgate.netnih.govthieme-connect.de |
| CCl4-Induced Toxicity | Glutathione (GSH) | Dose-dependent increase | researchgate.netnih.govthieme-connect.de |
| CCl4-Induced Toxicity | Superoxide dismutase (SOD) | Dose-dependent increase | researchgate.netnih.govthieme-connect.de |
| CCl4-Induced Toxicity | Total Bilirubin | Dose-dependent reduction | researchgate.netnih.gov |
| CCl4-Induced Toxicity | Cholesterol | Dose-dependent reduction | researchgate.netnih.gov |
| CCl4-Induced Toxicity | Total Protein | Dose-dependent increase | researchgate.netnih.gov |
| CCl4-Induced Toxicity | Histopathological Damage | Significant reduction | researchgate.netnih.gov |
Investigation of Neuroprotective Mechanisms in Animal Models
The neuroprotective potential of this compound is an emerging area of research. Biflavonoids, including this compound, have been reported to possess neuroprotective effects. mdpi.comresearchgate.net These effects are thought to be mediated through various mechanisms, including the inhibition of β-secretase and cyclin-dependent kinases (CDKs). mdpi.com Furthermore, naturally occurring biflavonoids have shown efficacy against oxidative stress-induced and amyloid β-peptide-induced cell death in neuronal cells. mdpi.com
Animal models of neurodegenerative diseases and brain injury are crucial for investigating the specific neuroprotective mechanisms of this compound. nih.govnih.gov While direct studies on this compound in specific neurodegenerative models are still developing, the known anti-inflammatory and antioxidant properties of the compound suggest it could be beneficial. For instance, by reducing pro-inflammatory cytokines and oxidative stress, which are implicated in the pathophysiology of neurodegenerative disorders, this compound may help to protect neurons from damage and preserve cognitive function. nih.gov Further research using established animal models of conditions like Alzheimer's disease or traumatic brain injury is needed to fully elucidate the neuroprotective mechanisms of this compound. mdpi.comnih.gov
Behavioral and Biochemical Assessments in Models of Neurological Dysfunction
The neuroprotective potential of this compound has been evaluated in various animal models, with assessments focusing on both behavioral outcomes and biochemical changes within the central nervous system. These studies are crucial for understanding how the compound might mitigate neurological deficits.
Rodent models are frequently used to assess neurotoxicity and the effects of potential neuroprotective agents. nnk.gov.hu Behavioral tests are a key component of this assessment, evaluating sensory systems, neuromotor development, locomotor activity, learning, and memory. nnk.gov.hunih.gov For instance, the rotarod test is employed to measure motor coordination and balance, while activity cages are used to observe spontaneous motor activity. nih.govresearchgate.netmdpi.com In one study, the effects of different intranasal formulations of this compound on the motor activity, coordination, and balance of rats were observed using an activity cage and a rotarod. researchgate.net The results indicated that specific formulations of this compound led to a decrease in locomotor activity and balance in the animals. researchgate.net Such behavioral assessments are vital for phenotyping and for determining the functional consequences of a compound's administration. nih.gov
Biochemical assessments in animal models of neurological dysfunction often involve measuring markers of oxidative stress, inflammation, and neuronal damage. mdpi.com For example, in models of toxicity that can have neurological implications, this compound has been shown to modulate key biochemical markers. In a study investigating carbon tetrachloride-induced toxicity in mice, this compound pretreatment significantly inhibited the increase in markers of tissue damage such as alanine aminotransferase, aspartate aminotransferase, and lactate dehydrogenase. researchgate.net It also dose-dependently decreased levels of malondialdehyde, a marker of lipid peroxidation, while increasing the levels of the antioxidant enzymes glutathione and superoxide dismutase. researchgate.net Similarly, in a model of doxorubicin-induced hepatic toxicity, this compound administration was found to upregulate antioxidant enzyme activities while downregulating reactive oxygen species (ROS) and malondialdehyde levels. jksus.org Although these studies focus on peripheral organs, the underlying mechanisms, such as reducing oxidative stress, are highly relevant to neurological health, as oxidative stress is a key pathological feature in many neurological disorders.
Furthermore, large-scale animal model studies have highlighted the significance of brain pH and lactate levels as potential transdiagnostic endophenotypes for neuropsychiatric disorders associated with cognitive impairment. elifesciences.orgelifesciences.org Increased brain lactate levels have been linked to poorer working memory performance in some animal models. elifesciences.org While direct studies on this compound's effect on these specific markers are not detailed, its known antioxidant and anti-inflammatory properties suggest a potential for modulating such metabolic parameters.
Table 1: Behavioral Assessments of this compound in Animal Models This table is interactive. Click on the headers to sort.
| Animal Model | Behavioral Test | Observation | Reference |
|---|---|---|---|
| Rat | Activity Cage | Decreased locomotor activity with specific formulations. | researchgate.net |
| Rat | Rotarod | Decreased balance and motor coordination with specific formulations. | researchgate.net |
| Mouse | Acetic acid-induced writhing | Dose-dependent inhibition of writhing response. | acs.org |
| Mouse | Hot plate test | Analgesic effects observed. | acs.org |
Table 2: Biochemical Assessments of this compound in Animal Toxicity Models This table is interactive. Click on the headers to sort.
| Animal Model | Biochemical Marker | Effect of this compound | Reference |
|---|---|---|---|
| Mouse (CCl4-induced toxicity) | Alanine aminotransferase | Inhibition of increase | researchgate.net |
| Mouse (CCl4-induced toxicity) | Aspartate aminotransferase | Inhibition of increase | researchgate.net |
| Mouse (CCl4-induced toxicity) | Malondialdehyde | Dose-dependent decrease | researchgate.net |
| Mouse (CCl4-induced toxicity) | Glutathione | Dose-dependent increase | researchgate.net |
| Mouse (CCl4-induced toxicity) | Superoxide dismutase | Dose-dependent increase | researchgate.net |
| Rat (Doxorubicin-induced toxicity) | Reactive Oxygen Species (ROS) | Downregulation | jksus.org |
| Rat (Doxorubicin-induced toxicity) | Antioxidant Enzymes (CAT, GPx, SOD) | Upregulation | jksus.org |
Exploration of Brain-Targeting Strategies and Bioavailability Enhancement in Animal Systems for Central Nervous System Research
A significant challenge in developing treatments for central nervous system (CNS) disorders is overcoming the blood-brain barrier (BBB). diva-portal.org Many potentially therapeutic compounds, including biflavonoids like this compound, have low oral bioavailability and limited ability to cross the BBB. nih.govresearchgate.net Research has therefore focused on innovative drug delivery systems to enhance brain targeting and bioavailability.
One of the most promising strategies investigated for this compound is intranasal (IN) administration. nih.govresearchgate.net The nasal cavity provides a direct connection between the CNS and the external environment, offering a pathway to bypass the BBB. nih.govresearchgate.netresearchgate.net To improve the solubility and absorption of the lipophilic this compound, researchers have formulated it into self-nanoemulsifying drug delivery systems (SNEDDS). nih.govresearchgate.net These lipid-based nanosystems are designed to keep lipophilic drugs in solution when they come into contact with aqueous environments like the nasal mucosa. researchgate.net
In a study using rats, three different this compound-loaded SNEDDS formulations (A, B, and C) were administered intranasally. nih.govresearchgate.net The study aimed to find the most effective formulation for brain delivery by assessing its impact on motor activity and coordination. nih.govresearchgate.net The results showed that two of the three formulations significantly affected the animals' locomotor activity and balance, with one formulation demonstrating the strongest effect. nih.govresearchgate.net Pharmacokinetic investigations confirmed the systemic absorption of this compound following intranasal administration, suggesting that this route can improve its CNS bioavailability. nih.gov The use of permeation enhancers, such as dodecyl maltoside, is another strategy that has been successfully employed in FDA-approved intranasal medications to improve drug absorption and bioavailability for CNS conditions. nih.govmdpi.com These approaches hold considerable promise for delivering compounds like this compound to the brain for the potential treatment of neurological disorders. researchgate.net
Contribution of Animal Models to Understanding Systemic Effects and Pathway Modulation
Animal models have been crucial in elucidating the systemic effects of this compound and the molecular pathways it modulates, extending beyond its direct actions on the nervous system. These studies reveal a broader anti-inflammatory and protective profile for the compound.
For instance, the anti-inflammatory effects of this compound have been demonstrated in a rat model of acetic acid-induced ulcerative colitis. tandfonline.com Flavonoids are known to interact with mitogen-activated protein kinase (MAPK) signaling pathways, which play a vital role in regulating pro-inflammatory cytokines. tandfonline.com The study suggested that this compound, present in the administered extract, may contribute to the prevention of colitis by interacting with proteins in the MAPK pathway. tandfonline.com Furthermore, the study showed that the protective effect was associated with the inhibition of the NF-κB (nuclear factor kappa B) signal transduction pathway, a key regulator of inflammation. tandfonline.com
Similarly, in a study on gentamicin-induced nephrotoxicity in rats, extracts containing this compound were shown to downregulate the gene expression of NF-κB and inducible nitric oxide synthase (iNOS), both of which are involved in inflammatory processes. jppres.com In models of carbon tetrachloride-induced liver and kidney damage in mice, this compound demonstrated protective effects by reducing oxidative stress and inflammation. researchgate.net These findings from animal models highlight that this compound can modulate fundamental signaling pathways involved in inflammation and cellular stress. researchgate.netresearchgate.net This pathway modulation is a key aspect of its systemic effects and contributes to its protective activities in various tissues, including the potential for neuroprotection, as inflammation and oxidative stress are common pathological mechanisms in neurological diseases. researchgate.netmdpi.com
Current Research Gaps and Future Perspectives in Cupressuflavone Studies
Unexplored Biological Activities and Deepening Mechanistic Understanding
While the anti-inflammatory and antioxidant properties of cupressuflavone are well-documented, its full therapeutic potential remains largely untapped. biosynth.comchemsrc.com Future research is geared towards identifying novel biological activities and gaining a more profound understanding of its mechanisms of action.
Identification of Novel Molecular Targets and Signaling Pathways
Recent studies have begun to shed light on the molecular interactions of this compound. For instance, it has been shown to modulate several key inflammatory pathways. researchgate.net One notable discovery is its ability to suppress the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a critical regulator of the inflammatory response. researchgate.netnih.gov This is achieved by inhibiting the high mobility group box 1 (HMGB1) protein. researchgate.netnih.gov Furthermore, this compound has been found to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). researchgate.netnih.gov
In the context of neuroprotection, this compound has demonstrated the ability to enhance the brain's antioxidant capacity and potentiate the levels of TANK-binding kinase-1 (TBK1) and interferon-beta (IFN-β). nih.gov Molecular docking studies have also suggested its potential as an inhibitor of enzymes like leukocyte elastase and xanthine (B1682287) oxidase, indicating a role in mitigating tissue damage and hyperuricemia, respectively. nih.govresearchgate.net The exploration of its impact on other signaling cascades, such as the PI3K-Akt and MAPK pathways, is an active area of research. researchgate.net The identification of further direct molecular targets will be crucial for elucidating its complete pharmacological profile.
Elucidation of Cross-Talk Between Diverse Biological Activities
A key area for future investigation is the intricate interplay between this compound's various biological effects. Its antioxidant and anti-inflammatory activities are likely interconnected, as oxidative stress is a known trigger for inflammatory responses. nih.gov The ability of this compound to scavenge free radicals and reduce lipid peroxidation contributes to its anti-inflammatory effects by mitigating the activation of pro-inflammatory signaling pathways. biosynth.com Understanding how these activities synergize to produce therapeutic outcomes is a primary goal. For example, in neurodegenerative diseases, both inflammation and oxidative stress play significant roles, suggesting that this compound's dual action could be particularly beneficial. biosynth.com Research into how this compound modulates the cross-talk between pathways like NF-κB and antioxidant response elements will provide a more holistic view of its mechanism of action.
Challenges and Opportunities in this compound Research and Development
Despite its promising biological activities, the translation of this compound from a laboratory curiosity to a widely studied compound faces several hurdles. Addressing these challenges presents significant opportunities for innovation in natural product research.
Addressing Scalability and Cost-Effective Production Limitations
The limited availability of pure this compound from natural sources poses a major constraint for extensive research. researchgate.net While it is a major biflavonoid in many Cupressaceae species, its isolation can be complex and may not yield sufficient quantities for large-scale studies. researchgate.net This highlights the need for scalable and cost-effective production methods.
Recent advancements in synthetic chemistry offer a promising solution. Researchers have been working on modular and scalable synthesis routes for 8,8′-biflavones, including this compound. acs.org These approaches often involve the regioselective oxidative coupling of acetophenone (B1666503) precursors and can be performed on a multigram scale, overcoming the limitations of natural extraction. acs.org The development of greener synthesis methods, potentially utilizing biocatalysis or microwave-assisted reactions, could further enhance the economic and environmental viability of this compound production. nih.gov
| Challenge | Potential Solution | Key Research Area |
| Limited natural abundance | Scalable chemical synthesis | Modular synthesis, regioselective coupling reactions. acs.org |
| High cost of extraction and purification | Cost-effective synthetic routes | Green chemistry principles, optimizing reaction conditions. nih.govbeilstein-journals.org |
| Low yields from natural sources | Development of high-yield synthetic protocols | Catalyst development, process optimization. |
Strategies for Enhancing Bioavailability and Targeted Delivery for Research Applications
A significant challenge in utilizing this compound for in vivo research is its low oral bioavailability, attributed to rapid metabolism and elimination. nih.govresearchgate.net To overcome this, researchers are exploring various formulation strategies to enhance its solubility and absorption.
One promising approach is the use of self-nanoemulsifying drug delivery systems (SNEDDS). nih.govresearchgate.net These formulations can improve the solubility and permeability of lipophilic compounds like this compound. nih.gov Intranasal delivery has also emerged as a viable method to bypass the blood-brain barrier and achieve direct brain targeting, which is particularly relevant for neurological research. nih.govresearchgate.netnih.gov Studies have shown that intranasal administration of this compound formulations can significantly increase its plasma and brain concentrations compared to conventional routes. nih.gov
Other strategies being investigated include the use of nanoparticle-based delivery systems, such as those made from albumin or chitosan, which can protect the compound from degradation and facilitate targeted delivery to specific tissues or cells. dovepress.com Peptide-drug conjugates and the functionalization of nanocarriers with specific ligands are also being explored to improve receptor-mediated uptake. frontiersin.org
| Delivery Strategy | Mechanism of Enhancement | Potential Research Application |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Improved solubility and absorption. nih.govresearchgate.net | Systemic administration for various biological studies. |
| Intranasal Delivery | Bypasses the blood-brain barrier. nih.govresearchgate.netnih.gov | Neurological and neuroprotective research. |
| Nanoparticle Encapsulation | Protects from degradation, allows for targeted delivery. dovepress.com | Cancer research, targeted anti-inflammatory therapy. |
| Peptide-Drug Conjugates | Enhances receptor-specific uptake. frontiersin.org | Targeted delivery to specific cell types. |
Advanced Research Methodologies and Interdisciplinary Approaches
The future of this compound research will heavily rely on the integration of advanced analytical techniques and interdisciplinary collaborations. High-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) are being employed for the accurate quantification of this compound in plant extracts and formulations. researchgate.netresearchgate.net
In silico methods, such as molecular docking and network pharmacology, are proving invaluable for predicting potential molecular targets and understanding the complex interactions of this compound within biological systems. researchgate.netrasayanjournal.co.in These computational approaches can help prioritize experimental studies and provide insights into the structure-activity relationships of this compound and its derivatives.
An interdisciplinary approach, combining natural product chemistry, pharmacology, molecular biology, and materials science, is essential to fully unlock the potential of this compound. rcmoocs.inuq.edu.au Collaborations between these fields will be crucial for addressing the challenges of production, delivery, and mechanistic elucidation, ultimately paving the way for the development of this compound-based research tools and potentially new therapeutic strategies.
Integration of Systems Biology and Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics)
A significant gap in this compound research is the lack of a systems-level understanding of its biological effects. Traditional studies often focus on a single target or pathway, but the true impact of a bioactive compound like this compound likely involves complex interactions across multiple cellular systems. nih.govnih.gov Systems biology, which aims to understand the entirety of biological processes, offers a powerful framework to address this gap. nih.gov By integrating various "omics" technologies, researchers can build a comprehensive picture of how this compound modulates cellular functions. frontiersin.org
Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing how this compound may alter gene expression. For instance, transcriptomic studies could identify which signaling pathways are activated or suppressed upon treatment with this compound, offering clues to its mechanism of action in processes like inflammation or cancer. frontiersin.orgmdpi.com Studies on other flavonoids have successfully used transcriptomics to reveal regulatory networks, a strategy that holds great promise for this compound. frontiersin.org
Proteomics: Proteomics catalogs the entire protein complement (proteome) of a cell or tissue. youtube.com Applying proteomics to this compound research would allow for the identification of protein expression changes that are not apparent at the transcript level. This could uncover novel protein targets of this compound and provide deeper insights into its effects on cellular machinery, such as the inhibition of specific enzymes like β-secretase and cyclin-dependent kinases (CDKs). youtube.comnih.gov
Metabolomics: This field involves the comprehensive study of metabolites within a biological system. youtube.com Metabolomic analysis can reveal how this compound alters the metabolic fingerprint of cells or organisms. mdpi.com This is particularly relevant for understanding its effects on metabolic disorders and for identifying biomarkers of its bioactivity. frontiersin.org
The true power of these technologies lies in their integration. frontiersin.org A multi-omics approach, combining transcriptomic, proteomic, and metabolomic data, can create detailed models of the cellular response to this compound. researchgate.netfrontiersin.org This integrative strategy can help identify key regulatory hubs and pathways that are centrally modulated by the compound, moving beyond a one-gene, one-target approach to a holistic understanding of its bioactivity. researchgate.netnumberanalytics.com
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Research Objective | Potential Insights |
| Transcriptomics | Identify genes and pathways modulated by this compound. | Elucidation of mechanisms for anti-inflammatory, anticancer, and neuroprotective effects. nih.govjapsonline.com |
| Proteomics | Discover direct protein targets and downstream protein expression changes. | Validation of enzymatic inhibition (e.g., CDKs) and discovery of novel interactions. nih.gov |
| Metabolomics | Characterize shifts in cellular metabolic profiles after treatment. | Understanding effects on metabolic pathways and identifying biomarkers of efficacy. frontiersin.org |
| Multi-Omics Integration | Construct a comprehensive model of this compound's cellular impact. | Revealing complex interaction networks and predicting system-wide physiological effects. frontiersin.orgfrontiersin.org |
Application of Artificial Intelligence and Machine Learning for Predictive Modeling and Drug Discovery in this compound Research
The application of artificial intelligence (AI) and machine learning (ML) in drug discovery is a rapidly expanding field that holds immense potential for this compound research. accscience.commednexus.org These computational tools can analyze vast and complex datasets to identify patterns, predict properties, and accelerate the discovery of new therapeutic applications. mdpi.comresearchgate.net
Currently, much of the computational work on biflavonoids involves molecular docking simulations to predict binding affinities to protein targets. While valuable, these studies represent just the beginning. The future lies in using AI and ML to build sophisticated predictive models. researchgate.netpatheon.com For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel this compound derivatives based on their structural features. oncodesign-services.comfrontiersin.org This can guide synthetic efforts, prioritizing the creation of molecules with enhanced potency or more desirable pharmacokinetic profiles. accscience.com
Generative AI models can design novel biflavonoid structures from scratch that are optimized for specific targets. accscience.com Furthermore, AI can analyze multi-omics data generated from this compound experiments to identify novel drug targets and biomarkers that might be missed by human analysis. oncodesign-services.com Web tools and platforms are emerging that allow researchers to predict the biological activities of molecules, which could be leveraged for this compound and its analogues. ufpb.br
The integration of AI promises to overcome traditional bottlenecks in drug discovery, making the process more efficient and cost-effective. mednexus.orgoncodesign-services.com For a natural product like this compound, which has shown promise but has not been extensively investigated, AI and ML offer a pathway to rapidly explore its therapeutic potential, predict its efficacy against various diseases, and optimize its structure for clinical development. researchgate.netresearchgate.net
Future Directions in Comparative Studies with Related Natural Products
This compound belongs to the biflavonoid class, a diverse group of compounds that includes other prominent members such as amentoflavone (B1664850), hinokiflavone (B190357), and robustaflavone. mdpi.commedcraveonline.com These molecules often co-occur in the same plant species and share a basic structural framework, yet they can exhibit distinct biological activities. sci-hub.seresearchgate.net A significant gap in current knowledge is a detailed, systematic comparison of their structure-activity relationships.
Future research should focus on direct, parallel comparisons of this compound with its structural isomers and related biflavonoids. While some studies have analyzed the relative abundance of these compounds in plants like Juniperus species, few have conducted head-to-head comparisons of their bioactivities under identical experimental conditions. mdpi.com
Key comparative questions to address include:
Structural Linkage: How does the C8-C8" linkage of this compound, compared to the C3'-C8" linkage of amentoflavone, influence properties like neuroprotection, anti-inflammatory effects, or cytotoxicity? nih.govjapsonline.com
Substitution Patterns: How do variations in hydroxylation or methylation patterns across different biflavonoids affect their target specificity and potency?
Synergistic Effects: Do these co-occurring biflavonoids act synergistically, additively, or antagonistically in a biological system?
Such studies would provide invaluable information for drug development. For instance, understanding why amentoflavone sometimes shows stronger activity than this compound could guide the synthetic modification of the this compound scaffold to enhance its efficacy. mdpi.comacs.org Structure-activity relationship analyses have already suggested that the this compound and amentoflavone skeletons are promising for developing new anticancer agents. japsonline.com A deeper comparative analysis would refine this understanding significantly.
Table 2: Comparison of this compound and Amentoflavone
| Feature | This compound | Amentoflavone | Research Implication |
| Core Structure | Symmetrical 8,8"-biapigeninyl | Asymmetrical 3',8"-biapigeninyl | The linkage position is a key determinant of 3D structure and target binding. |
| Co-occurrence | Frequently found together in Cupressus and Juniperus species. mdpi.comsci-hub.se | Frequently found together in Cupressus and Juniperus species. mdpi.comsci-hub.se | Suggests a potential interplay or complementary biological role in nature. |
| Reported Activities | Neuroprotective, anti-inflammatory, antioxidant, anticancer. nih.govmedcraveonline.combiocrick.com | Neuroprotective, antiviral, anti-inflammatory, anticancer, psychoactive. nih.govmdpi.com | Amentoflavone is often reported with a broader or more potent range of activities. |
| Future Research | Direct comparative assays to quantify differences in potency and mechanism. | Elucidate the structural basis for differences in bioactivity. | Inform the rational design of new biflavonoid-based therapeutic agents. |
By systematically exploring these research avenues, the scientific community can move beyond the preliminary characterization of this compound and unlock its full potential as a lead compound for novel therapeutics.
Q & A
Q. How can Cupressuflavone be reliably identified and quantified in plant extracts?
this compound (CPF) is commonly analyzed using HPLC-DAD with a C18 column and a mobile phase of water:acetonitrile:formic acid (60:40:0.1% v/v) at 330 nm. Validation parameters such as linearity (0.5–40 μg/mL, r² > 0.999), LOD (0.15 µg/mL), and LOQ (0.47 µg/mL) ensure precision . System suitability tests, including retention time consistency (5.061 ± 0.0004 min for CPF) and resolution between CPF and amentoflavone (AMF), are critical for avoiding matrix interference .
Q. What are the primary sources of this compound, and how do extraction methods affect yield?
CPF is predominantly isolated from Cupressus sempervirens leaves. Tissue-cultured callus samples (e.g., CNC and CFU strains) show variable yields depending on drying temperature, solvent polarity (methanol is optimal), and extraction cycles. For example, CNC leaves yielded 0.67 mg/g CPF, while tissue-cultured callus in MS medium achieved 1.73 mg/g, suggesting media composition significantly influences biosynthesis .
Q. What structural features distinguish this compound from other biflavonoids?
CPF is a C8–C8″ dimer of apigenin, confirmed via heteronuclear correlation experiments (HSQC and HMBC). Key NMR signals include correlations between H6/H6″ and C8/C8″, and the absence of methoxy groups at C4′ or C7 positions, differentiating it from structurally similar compounds like amentoflavone .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
Discrepancies in bioactivity studies (e.g., antiulcerogenic vs. cytotoxic efficacy) often arise from variations in extraction purity, model systems (in vitro vs. in vivo), and dosage. For instance, CPF restored antioxidant enzymes (GSH, SOD) in indomethacin-induced gastric ulcers in rats at 20% LD₅₀ but showed cytotoxicity in A549 lung cancer cells (IC₅₀ = 58 µM). Standardizing protocols (e.g., ICH validation) and comparative dose-response studies across models are essential .
Q. What methodological considerations are critical for optimizing this compound production in tissue culture?
Callus micropropagation in MS medium without additives yielded higher CPF (1.73 mg/g) than wild-type samples (0.67 mg/g), but AMF production was lower. Researchers must balance growth regulators (e.g., auxins/cytokinins) and precursor feeding to enhance biflavonoid synthesis. Replicate studies under controlled light/temperature conditions are recommended to validate scalability .
Q. How do researchers address challenges in isolating this compound from co-occurring biflavonoids?
Co-elution of CPF and AMF can be mitigated using gradient elution HPLC with a diode array detector. For complex matrices, pre-purification via liquid-liquid partitioning (ethyl acetate vs. aqueous phase) improves resolution. Robustness testing under varied flow rates (0.8–1.2 mL/min) and column temperatures (20–30°C) ensures method stability .
Q. What strategies validate the antioxidant mechanisms of this compound in oxidative stress models?
Mechanistic studies should combine in vitro assays (DPPH/ABTS radical scavenging) with in vivo biomarkers (MDA, NO levels). For example, CPF pretreatment in rats reduced lipid peroxidation by 40% and normalized catalase activity. Transcriptomic analysis (e.g., p53 and bcl-2 expression) further clarifies its role in apoptosis regulation .
Methodological Guidance
- Experimental Design : Use ICH Q2(R1) guidelines for validating analytical methods, including accuracy (recovery rates 85–115%) and precision (RSD% < 3) .
- Data Contradictions : Perform sensitivity analyses to identify confounding variables (e.g., solvent residues in extracts) and use orthogonal techniques (e.g., LC-MS vs. NMR) for structural confirmation .
- Biological Studies : Prioritize dose-escalation trials and include positive controls (e.g., quercetin for antioxidant assays) to benchmark CPF efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
